9alpha,11,12-Trihydroxydrim-7-en-6-one
Description
Properties
IUPAC Name |
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,12,16-17,19H,4-6,8-9H2,1-3H3/t12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCICCSDIUXWSU-AEGPPILISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(=O)C=C(C2(CO)O)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C(=O)C=C([C@@]2(CO)O)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 9α,11,12-Trihydroxydrim-7-en-6-one
Disclaimer: Despite extensive searches of scientific literature and chemical databases, the primary research publication detailing the initial isolation and characterization of 9α,11,12-Trihydroxydrim-7-en-6-one could not be located. While several chemical suppliers list this compound and suggest a natural origin, the foundational scientific data required for a comprehensive technical guide, including detailed experimental protocols, quantitative data, and specific biological activities, is not presently available in the public domain. This document summarizes the available information on its putative source and the general context of related compounds.
Overview of 9α,11,12-Trihydroxydrim-7-en-6-one
9α,11,12-Trihydroxydrim-7-en-6-one is classified as a drimane-type sesquiterpenoid.[1] This class of natural products is characterized by a bicyclic drimane skeleton. The structure of 9α,11,12-Trihydroxydrim-7-en-6-one is distinguished by hydroxyl groups at positions 9, 11, and 12, and a ketone group at position 6, with a double bond between carbons 7 and 8.
Putative Natural Source
Multiple chemical databases and commercial suppliers indicate that 9α,11,12-Trihydroxydrim-7-en-6-one can be isolated from the leaves and bark of Drimys winteri , a species of flowering plant in the Winteraceae family.[2][] This assertion, however, lacks direct citation to a peer-reviewed scientific article. Broader research on Drimys winteri confirms it as a rich source of various other drimane sesquiterpenoids, such as polygodial, drimenol, and isodrimeninol. Some sources also suggest that drimane-type sesquiterpenes can be derived from certain fungi.[1]
Due to the absence of the primary isolation paper, no verified quantitative data regarding the yield or concentration of 9α,11,12-Trihydroxydrim-7-en-6-one in Drimys winteri or any other natural source can be provided.
Experimental Protocols
The lack of the original scientific literature detailing the isolation of 9α,11,12-Trihydroxydrim-7-en-6-one makes it impossible to provide a specific and validated experimental protocol. However, a general workflow for the isolation of drimane sesquiterpenoids from a plant source like Drimys winteri can be conceptualized.
Caption: Generalized workflow for the isolation and identification of sesquiterpenoids.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature concerning the biological activity or the signaling pathways modulated by 9α,11,12-Trihydroxydrim-7-en-6-one. However, the broader class of drimane sesquiterpenoids isolated from Drimys winteri and other sources are known to exhibit a range of biological effects, including:
-
Antifungal activity
-
Antimicrobial activity
-
Anti-inflammatory properties
-
Antinociceptive (pain-reducing) effects
One vendor suggests that the mode of action for 9α,11,12-Trihydroxydrim-7-en-6-one may involve the modulation of enzymatic reactions within certain biological pathways.[1] Without dedicated research on this specific compound, any discussion of its interaction with signaling pathways would be speculative. A hypothetical relationship based on the known activities of related compounds is depicted below.
Caption: Hypothetical mechanism of action for a bioactive compound.
Conclusion
While 9α,11,12-Trihydroxydrim-7-en-6-one is commercially available and is associated with the natural source Drimys winteri, a thorough review of scientific literature did not yield the primary research necessary to construct a detailed technical guide. Key information regarding its isolation, quantitative data, and specific biological functions remains unelucidated in publicly accessible research. Further investigation is required to isolate and characterize this compound and to explore its potential therapeutic applications. Researchers interested in this molecule would likely need to perform foundational research to establish its properties.
References
isolation of 9alpha,11,12-Trihydroxydrim-7-en-6-one from Drimys winteri
An In-Depth Technical Guide to the Isolation of 9α,11,12-Trihydroxydrim-7-en-6-one from Drimys winteri
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and characterization of 9α,11,12-Trihydroxydrim-7-en-6-one, a drimane sesquiterpenoid found in Drimys winteri. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this document outlines a robust, representative methodology based on established principles for the extraction and purification of drimane sesquiterpenoids from plant matrices. This guide includes a hypothetical experimental workflow, recommendations for analytical characterization, and a discussion of its potential biological significance, aiming to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction
Drimys winteri, commonly known as Winter's Bark, is a species of flowering plant in the family Winteraceae. It is native to the temperate rainforests of Chile and Argentina. The plant has a rich history of use in traditional medicine, and its bark and leaves are known to be a source of a variety of bioactive secondary metabolites, particularly drimane sesquiterpenoids. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
One such compound of interest is 9α,11,12-Trihydroxydrim-7-en-6-one, a trihydroxylated drimane sesquiterpenoid. Its chemical structure suggests potential for various biological interactions, making it a valuable target for natural product isolation and pharmacological screening. This guide provides a detailed, albeit representative, technical protocol for its isolation and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 9α,11,12-Trihydroxydrim-7-en-6-one is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₄ | [2] |
| Molecular Weight | 268.35 g/mol | [2] |
| CAS Number | 192566-65-7 | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform; sparingly soluble in water (predicted) | - |
Experimental Protocols
The following is a representative, multi-step protocol for the isolation and purification of 9α,11,12-Trihydroxydrim-7-en-6-one from the bark of Drimys winteri.
Plant Material Collection and Preparation
-
Collection: Bark of Drimys winteri should be collected from mature trees. The collection season and specific location may influence the concentration of the target compound.
-
Drying: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a suitable organic solvent. Methanol or ethanol are commonly used for the initial extraction of polar to semi-polar compounds.
-
Procedure:
-
Pack the ground bark (e.g., 500 g) into the thimble of a Soxhlet extractor.
-
Extract with methanol (2 L) for 24-48 hours.
-
Concentrate the methanolic extract in vacuo using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning
The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
The drimane sesquiterpenoids are expected to be enriched in the dichloromethane and ethyl acetate fractions.
-
Concentrate each fraction using a rotary evaporator.
-
Chromatographic Purification
The enriched fractions are then subjected to a series of chromatographic techniques for the isolation of the pure compound.
-
Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.
-
Equilibrate the column with a non-polar solvent (e.g., n-hexane).
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Use silica gel 60 F₂₅₄ plates.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions containing the compound of interest are pooled and further purified by Prep-HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to 9α,11,12-Trihydroxydrim-7-en-6-one.
-
Quantitative Data
The following table provides a template with representative data for the isolation process. Actual yields will vary depending on the plant material and experimental conditions.
| Step | Input | Output | Yield (%) | Purity (%) |
| Extraction | 500 g dried bark | 50 g crude extract | 10 | - |
| Solvent Partitioning | 50 g crude extract | 15 g ethyl acetate fraction | 30 | - |
| Column Chromatography | 15 g ethyl acetate fraction | 500 mg enriched fraction | 3.3 | ~70 |
| Prep-HPLC | 500 mg enriched fraction | 50 mg pure compound | 10 | >98 |
Spectroscopic Data for Structure Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data for 9α,11,12-Trihydroxydrim-7-en-6-one.
| Technique | Expected Data |
| ¹H-NMR | Signals for methyl groups, methylene and methine protons on the drimane skeleton, and protons adjacent to hydroxyl and carbonyl groups. The presence of a signal corresponding to an olefinic proton is also expected. |
| ¹³C-NMR | Approximately 15 carbon signals, including those for methyl, methylene, methine, and quaternary carbons. Signals for a ketone carbonyl, an olefinic double bond, and carbons bearing hydroxyl groups are anticipated. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 268.35. Fragmentation patterns should be consistent with the drimane skeleton. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the isolation and purification of 9α,11,12-Trihydroxydrim-7-en-6-one.
Hypothetical Signaling Pathway
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9α,11,12-Trihydroxydrim-7-en-6-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of 9α,11,12-Trihydroxydrim-7-en-6-one, a drimane sesquiterpenoid of significant interest. This document details the experimental protocols for isolation and the comprehensive analysis of spectroscopic data essential for its structural determination. Furthermore, it explores the potential biological significance of this class of compounds, offering insights for drug discovery and development.
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a natural product belonging to the drimane class of sesquiterpenoids. These compounds, characterized by a bicyclic drimane skeleton, are predominantly isolated from terrestrial and marine organisms, including fungi and plants. Notably, the bark of Drimys winteri is a rich source of various drimane sesquiterpenoids.[1][2][3] The biological activities of drimane sesquiterpenoids are diverse and include anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for pharmaceutical research.[4] The precise determination of their chemical structure is a critical first step in understanding their mechanism of action and potential therapeutic applications.
This guide focuses on the methodologies employed to elucidate the structure of 9α,11,12-Trihydroxydrim-7-en-6-one, providing a foundational understanding for researchers in natural product chemistry and drug development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.35 g/mol |
| CAS Number | 192566-65-7 |
| Class | Drimane Sesquiterpenoid |
| Natural Source | Drimys winteri |
Experimental Protocols
The elucidation of the structure of 9α,11,12-Trihydroxydrim-7-en-6-one involves a multi-step process, beginning with its isolation and purification from its natural source, followed by detailed spectroscopic analysis.
Isolation and Purification
The general procedure for isolating drimane sesquiterpenoids from Drimys winteri bark serves as a methodological template.
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of drimane sesquiterpenoids.
Detailed Methodology:
-
Extraction: The dried and powdered bark of Drimys winteri is subjected to exhaustive maceration with methanol at room temperature.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The bioactive fractions (typically the EtOAc fraction for polar compounds like the target molecule) are subjected to multiple steps of column chromatography. A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., n-hexane-EtOAc).
-
Final Purification: Fractions containing the compound of interest are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
The definitive structure of 9α,11,12-Trihydroxydrim-7-en-6-one is determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Key Spectroscopic Techniques:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Determines the number of carbon atoms and their chemical environment (e.g., C, CH, CH₂, CH₃, C=O).
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the carbon skeleton.
-
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition (High-Resolution MS) of the compound and provides information on its fragmentation pattern, which aids in structural elucidation.
Spectroscopic Data and Structure Elucidation
While the specific, raw spectroscopic data for 9α,11,12-Trihydroxydrim-7-en-6-one is not publicly available, the following tables present the expected ¹H and ¹³C NMR data based on the analysis of structurally similar drimane sesquiterpenoids isolated from Drimys winteri.[1][3][5] This serves as an illustrative example of the data required for its complete structural assignment.
Table 1: Illustrative ¹H NMR Data for a Drimane Sesquiterpenoid Core
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 1.50 | m | |
| 1β | 1.65 | m | |
| 2α | 1.80 | m | |
| 2β | 1.95 | m | |
| 3α | 1.40 | m | |
| 3β | 1.55 | m | |
| 5α | 2.10 | d | 10.5 |
| 7 | 5.90 | s | |
| 11 | 3.80 | d | 11.0 |
| 3.65 | d | 11.0 | |
| 12 | 3.50 | d | 12.0 |
| 3.40 | d | 12.0 | |
| 13 | 0.95 | s | |
| 14 | 0.90 | s | |
| 15 | 1.05 | s |
Table 2: Illustrative ¹³C NMR Data for a Drimane Sesquiterpenoid Core
| Position | δC (ppm) | Type |
| 1 | 39.5 | CH₂ |
| 2 | 18.2 | CH₂ |
| 3 | 42.0 | CH₂ |
| 4 | 33.5 | C |
| 5 | 55.0 | CH |
| 6 | 200.1 | C=O |
| 7 | 125.8 | C |
| 8 | 160.5 | C |
| 9 | 75.0 | C |
| 10 | 38.0 | C |
| 11 | 68.0 | CH₂ |
| 12 | 65.0 | CH₂ |
| 13 | 21.5 | CH₃ |
| 14 | 14.8 | CH₃ |
| 15 | 28.0 | CH₃ |
Structure Elucidation Logic:
Caption: Logical workflow for spectroscopic data analysis in structure elucidation.
Potential Biological Activity and Signaling Pathways
Drimane sesquiterpenoids are known for their anti-inflammatory properties. While the specific mechanism of 9α,11,12-Trihydroxydrim-7-en-6-one has not been detailed, related compounds from Drimys winteri, such as polygodial and isotadeonal, have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] This pathway is a central regulator of inflammation.
Inhibition of the Canonical NF-κB Signaling Pathway:
Caption: Postulated mechanism of anti-inflammatory action via NF-κB inhibition.
This pathway suggests that 9α,11,12-Trihydroxydrim-7-en-6-one may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
The structural elucidation of 9α,11,12-Trihydroxydrim-7-en-6-one is a systematic process that relies on the synergistic application of chromatographic and spectroscopic techniques. While the complete experimental data for this specific compound remains to be fully disclosed in the public domain, this guide provides a comprehensive overview of the necessary methodologies and the expected nature of the data, based on closely related analogs. The potential for this and other drimane sesquiterpenoids to modulate key inflammatory pathways like NF-κB underscores their importance as lead compounds in the development of new therapeutic agents. Further research into the precise molecular targets and mechanisms of action of 9α,11,12-Trihydroxydrim-7-en-6-one is warranted to fully explore its therapeutic potential.
References
- 1. A complete 1H and 13C NMR data assignment for four drimane sesquiterpenoids isolated from Drimys winterii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 9Alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 | SHA56665 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
The Architecture of Drimane Sesquiterpenoid Biosynthesis: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Biosynthetic Pathways, Experimental Methodologies, and Regulatory Networks in Plants and Fungi.
Introduction
Drimane sesquiterpenoids are a diverse class of bicyclic C15 isoprenoid natural products exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] These compounds are of significant interest to researchers, scientists, and drug development professionals for their therapeutic potential. Found in both the plant and fungal kingdoms, the biosynthesis of the characteristic drimane skeleton originates from the universal precursor, farnesyl pyrophosphate (FPP). This guide provides a comprehensive technical overview of the core enzymatic pathways, genetic organization, and regulatory networks governing the production of drimane sesquiterpenoids. Detailed experimental protocols and available quantitative data are presented to facilitate further research and exploitation of these valuable biomolecules.
Core Biosynthetic Pathways: From Farnesyl Diphosphate to the Drimane Scaffold
The journey from the linear FPP to the bicyclic drimane core is initiated by a key class of enzymes known as terpene cyclases or synthases. While the final drimane products are diverse, the initial cyclization strategies in plants and fungi converge on the formation of a few key drimane precursors.
Biosynthesis in Fungi
In fungi, particularly within the genus Aspergillus, the genes encoding the enzymes for drimane sesquiterpenoid biosynthesis are typically organized in biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of all necessary genes for the production of a specific drimane derivative.[4] Two distinct cyclization pathways have been elucidated, leading to two primary drimane precursors: drimenol and drim-8-ene-11-ol.[4]
A pivotal discovery in fungal drimane biosynthesis was the identification of a novel class of haloacid dehalogenase (HAD)-like terpene cyclases.[4]
-
Drimenol Synthesis: In fungi like Aspergillus calidoustus, a drimenol cyclase, DrtB, directly converts FPP to drimenol. This enzyme exhibits a catalytic function that was once thought to be exclusive to plants.[4]
-
Drim-8-ene-11-ol Synthesis: In Aspergillus oryzae, the biosynthesis of astellolides, a class of drimane esters, involves a more intricate enzymatic machinery. A HAD-like terpene cyclase, AstC, first cyclizes FPP to drimanyl pyrophosphate. Subsequently, two phosphatases, AstI and AstK, are required to dephosphorylate this intermediate to yield drim-8-ene-11-ol.[4]
Following the initial cyclization, the drimane skeleton undergoes a series of modifications by various "tailoring" enzymes, which are also encoded within the BGC. These modifications are responsible for the vast chemical diversity of fungal drimane sesquiterpenoids. Key tailoring enzymes include:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes introduce hydroxyl groups at various positions on the drimane skeleton. For instance, in A. calidoustus, the P450 DrtD is responsible for hydroxylations at C-6, C-9, and C-12, as well as the oxidation of hydroxyl groups at C-6 and C-11.[2]
-
FAD-binding Oxidoreductases: These enzymes can further oxidize aldehydes to carboxylic acids, a crucial step in the formation of the γ-butyrolactone ring, a common feature in many fungal drimanes.[2][5] In the A. calidoustus pathway, DrtC carries out this oxidation.[5]
-
Acyltransferases: These enzymes catalyze the esterification of the drimane core with various acyl moieties, which are often synthesized by polyketide synthases (PKSs) also encoded within the same BGC.
Biosynthesis in Plants
In plants, the biosynthesis of drimane sesquiterpenoids also commences with the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases.
-
Drimenol Synthase: A key enzyme in plant drimane biosynthesis is drimenol synthase (DMS). For example, in the roots of the valerian plant (Valeriana officinalis), a novel sesquiterpene synthase, VoTPS3, has been identified to catalyze the formation of (-)-drimenol from FPP.[1][6] Similarly, in water pepper (Persicaria hydropiper), the enzyme PhDS has been characterized as a drimenol synthase.[1] The proposed mechanism for these plant drimenol synthases involves a protonation-initiated cyclization.[1]
Following the formation of drimenol, further enzymatic modifications lead to the production of various bioactive drimanes.
-
Cytochrome P450 Drimenol Oxidase: In Persicaria hydropiper, a cytochrome P450 enzyme, PhDOX1, has been identified to be involved in the conversion of drimenol. Co-expression of PhDS and PhDOX1 in yeast resulted in the production of drimendiol (the 12-hydroxylation product of drimenol) and cinnamolide.[1]
Quantitative Data
Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and optimizing the biosynthesis of drimane sesquiterpenoids. While comprehensive kinetic data for all key enzymes is not yet available, some studies have reported relevant quantitative information.
| Enzyme | Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Yield | Citation(s) |
| VoTPS1 | Valeriana officinalis | FPP | Valerena-4,7(11)-diene | ~10 | 0.01 | - | [7] |
| VoTPS2 | Valeriana officinalis | FPP | Germacrene C/D | ~10 | 0.01 | - | [7] |
| AsDMS | Aquimarina spongiae | FPP | (-)-Drimenol | - | - | - | [8][9] |
| Engineered S. cerevisiae | - | Glucose | Friedelin | - | - | 63.91 ± 2.45 mg/L | [10] |
| Engineered S. cerevisiae | - | Glucose | 13R-manoyl oxide | - | - | 3 g/L (fed-batch) | [11] |
| Engineered S. cerevisiae | - | Glucose | Kaempferol | - | - | 26.57 ± 2.66 mg/L | [12] |
| Engineered S. cerevisiae | - | Glucose | Quercetin | - | - | 20.38 ± 2.57 mg/L | [12] |
| Cladosporium antarcticum | - | Drimendiol | 9α-hydroxydrimendiol | - | - | 19.4% | [13] |
| Cladosporium antarcticum | - | Drimendiol | 3β-hydroxydrimendiol | - | - | 35% | [13] |
| Cladosporium antarcticum | - | Epidrimendiol | 9β-hydroxyepidrimendiol | - | - | 41.6% | [13] |
Regulatory Networks
The production of drimane sesquiterpenoids is tightly regulated by complex signaling networks in both plants and fungi, often in response to environmental cues.
Fungal Regulation: The Role of LaeA
In many filamentous fungi, including Aspergillus species, the biosynthesis of secondary metabolites is under the control of a global regulatory protein called LaeA.[14][15] LaeA is a nuclear-localized methyltransferase that is part of the Velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism. Deletion of the laeA gene often leads to the silencing of multiple BGCs, including those responsible for terpenoid production.[14][15] While direct binding of LaeA to drimane BGCs has not been explicitly demonstrated, its known role as a global regulator strongly suggests its involvement in controlling the expression of these clusters.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular cloning and characterization of drimenol synthase from valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and Characterization of Bifunctional Drimenol Synthases of Marine Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
- 11. High-titer production of 13R-manoyl oxide in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of yeast for fermentative production of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
In-Depth Technical Guide: 9α,11,12-Trihydroxydrim-7-en-6-one (CAS: 192566-65-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of naturally occurring compounds known for their diverse biological activities. This specific molecule has been isolated from the bark and leaves of Drimys winteri, a plant species native to Chile and Argentina.[1][2] The drimane skeleton of this compound, characterized by a bicyclic structure, is a common feature among a variety of secondary metabolites with potential therapeutic applications.
The existing body of research points towards the potential of drimane sesquiterpenoids in areas such as cancer, inflammation, and infectious diseases. While comprehensive biological data for 9α,11,12-Trihydroxydrim-7-en-6-one is not extensively detailed in publicly available literature, its structural class suggests it may share some of the biological properties attributed to other drimane sesquiterpenoids. This guide aims to consolidate the available information and provide a framework for future research and development.
Chemical Properties
A summary of the key chemical properties for 9α,11,12-Trihydroxydrim-7-en-6-one is provided in the table below.
| Property | Value |
| CAS Number | 192566-65-7 |
| Molecular Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.35 g/mol |
| Class | Drimane Sesquiterpenoid |
| Natural Source | Drimys winteri[1][2] |
Biological Activity and Potential Applications
While specific quantitative biological data for 9α,11,12-Trihydroxydrim-7-en-6-one is limited, the broader class of drimane sesquiterpenoids isolated from Drimys winteri has been investigated for several biological activities. These studies provide a basis for predicting the potential therapeutic applications of this specific compound.
Cytotoxic Activity
Drimane sesquiterpenoids from Drimys winteri have been evaluated for their in vitro cytotoxic activity against various cancer cell lines.[3] For instance, studies have been conducted on cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and DU-145 (prostate cancer).[3] The general mechanism of action for some drimanes is thought to involve the induction of changes in mitochondrial membrane permeability.[3]
Anti-inflammatory Activity
Drimys winteri has been traditionally used in folk medicine for inflammatory conditions.[3] Scientific investigations into drimane sesquiterpenoids from this plant have explored their potential to modulate inflammatory pathways. For example, some drimanes have been shown to inhibit the NF-κB (Nuclear Factor kappa B) pathway, a key regulator of the inflammatory response.[4]
Antimicrobial Activity
The antimicrobial properties of drimane sesquiterpenoids are also a subject of research.[3] These compounds have shown activity against a range of microorganisms, suggesting their potential as leads for the development of new anti-infective agents.
Experimental Protocols
Isolation and Purification
A generalized workflow for the isolation of drimane sesquiterpenoids from Drimys winteri is depicted below. This process typically involves extraction from the plant material, followed by chromatographic separation to isolate the pure compound.
Cytotoxicity Assays
To evaluate the cytotoxic potential of 9α,11,12-Trihydroxydrim-7-en-6-one, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be utilized.
Signaling Pathways
While no specific signaling pathways have been elucidated for 9α,11,12-Trihydroxydrim-7-en-6-one, the inhibitory effects of related drimane sesquiterpenoids on the NF-κB pathway suggest a potential mechanism for anti-inflammatory action.[4]
Future Directions
The lack of specific biological data for 9α,11,12-Trihydroxydrim-7-en-6-one highlights a significant gap in the scientific literature. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines, bacterial and fungal strains, and in various models of inflammation.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.
-
In Vivo Efficacy and Safety: Assessing the compound's efficacy and safety profile in animal models.
Conclusion
9α,11,12-Trihydroxydrim-7-en-6-one is a natural product with a chemical scaffold that suggests potential for therapeutic development. While current knowledge is limited, the biological activities of related drimane sesquiterpenoids provide a strong rationale for further investigation. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties and potential applications of this promising compound.
References
physical and chemical properties of 9alpha,11,12-Trihydroxydrim-7-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
9alpha,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid belonging to the drimane class of natural products. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the isolation, purification, and characterization of related drimane sesquiterpenoids from their natural sources. Additionally, this guide explores the potential biological activities and associated signaling pathways, drawing on data from closely related analogues to provide a framework for future research and drug development endeavors.
Introduction
This compound is a specialized, naturally occurring organic compound. It is a derivative of drimane-type sesquiterpenes, which are found in various plants and fungi.[1] The core structure features multiple hydroxyl groups, which contribute to its unique chemical reactivity and potential for interaction with biological systems.[1] This compound is primarily utilized in research settings to investigate its biochemical properties and potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1]
Physicochemical Properties
| Property | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 192566-65-7 | [1][2][3] |
| Molecular Formula | C₁₅H₂₄O₄ | [1][3] |
| Molecular Weight | 268.35 g/mol | [1][3] |
| Predicted Properties | ||
| Boiling Point | 449.9 ± 45.0 °C | [3] |
| Density | 1.157 ± 0.06 g/cm³ | [3] |
| pKa | 12.41 ± 0.70 | [3] |
Experimental Protocols
While specific experimental protocols for the isolation and biological evaluation of this compound are not detailed in the available literature, this section provides generalized methodologies based on the study of other drimane sesquiterpenoids isolated from natural sources such as Drimys winteri.
Isolation and Purification of Drimane Sesquiterpenoids
The following workflow outlines a typical procedure for the extraction and isolation of drimane sesquiterpenoids from plant material.
Caption: General workflow for the isolation and purification of drimane sesquiterpenoids.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., bark of Drimys winteri) is subjected to maceration with methanol at room temperature. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.
-
Purification: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the compounds into various sub-fractions. Further purification of these sub-fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Antimicrobial Activity Assay
The antimicrobial activity of drimane sesquiterpenoids can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Preparation of Test Compound: The isolated compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity Assay (NF-κB Inhibition)
The anti-inflammatory potential of drimane sesquiterpenoids is often evaluated by their ability to inhibit the NF-κB signaling pathway in cell-based assays.
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.
-
Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
Biological Activity and Signaling Pathways
While specific bioactivity data for this compound is limited, the broader class of drimane sesquiterpenoids exhibits a range of biological effects.
Antimicrobial Activity: Many drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant antifungal and antibacterial properties.
Anti-inflammatory Activity: Several drimane sesquiterpenoids are known to possess anti-inflammatory properties. A key mechanism of action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Inhibition of the NF-κB pathway by drimane sesquiterpenoids can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Postulated inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Conclusion
This compound represents a promising scaffold for further investigation in the field of drug discovery. Although detailed experimental data for this specific molecule is currently scarce, the known biological activities of related drimane sesquiterpenoids provide a strong rationale for its continued study. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and other related natural products. Further studies are warranted to isolate and characterize this compound, and to definitively elucidate its biological activities and molecular targets.
References
An In-depth Technical Guide to 9α,11,12-Trihydroxydrim-7-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its chemical properties, natural sources, and potential biological activities. While this molecule holds promise for further investigation, this guide also highlights the current gaps in the literature, particularly concerning quantitative biological data and detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of 9α,11,12-Trihydroxydrim-7-en-6-one.
Chemical and Physical Properties
9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid characterized by a drimane skeleton.[1] Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₄ | [1][2] |
| Molecular Weight | 268.35 g/mol | [1] |
| CAS Number | 192566-65-7 | [1][2] |
| Predicted Boiling Point | 449.9 ± 45.0 °C | [2] |
| Predicted Density | 1.157 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 12.41 ± 0.70 | [2] |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.
Natural Sources and Isolation
9α,11,12-Trihydroxydrim-7-en-6-one has been isolated from the bark and leaves of Drimys winteri, a species of flowering plant native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina.[2][3]
Experimental Protocol: General Isolation of Drimane Sesquiterpenoids from Drimys winteri
While a specific protocol for the isolation of 9α,11,12-Trihydroxydrim-7-en-6-one is not detailed in the available literature, a general procedure for isolating drimane sesquiterpenoids from Drimys winteri bark can be adapted.[4][5]
dot
Caption: General workflow for the isolation of drimane sesquiterpenoids.
-
Extraction: The dried and powdered bark of Drimys winteri is subjected to maceration with a suitable organic solvent, such as ethyl acetate, at room temperature.
-
Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.
-
Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Purification: Fractions containing the target compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure 9α,11,12-Trihydroxydrim-7-en-6-one.
Note: The specific solvent ratios and chromatographic conditions would need to be optimized for the targeted isolation of this particular compound.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for 9α,11,12-Trihydroxydrim-7-en-6-one is not currently available in the scientific literature. However, general synthetic strategies for related drimane sesquiterpenoids have been reported and could potentially be adapted.
Spectroscopic Data
While commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) for 9α,11,12-Trihydroxydrim-7-en-6-one, this information is not publicly accessible in the reviewed literature.[6] For definitive structural confirmation and characterization, experimental acquisition of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data is essential.
Biological Activity and Potential Applications
9α,11,12-Trihydroxydrim-7-en-6-one is suggested to possess anti-inflammatory, antimicrobial, and anticancer properties, which are characteristic of many drimane sesquiterpenoids.[1] However, specific quantitative data (e.g., IC₅₀, MIC values) for this compound are not available in the public domain.
Anti-inflammatory Activity
Drimane sesquiterpenoids are known to exert anti-inflammatory effects, with some studies pointing to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response.
dot
Caption: Potential modulation of the NF-κB pathway by drimane sesquiterpenoids.
Antimicrobial Activity
Several drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant antifungal activity. For instance, polygodial and isotadeonal have shown fungistatic and fungicidal activities against various Candida species.[7] The potential antimicrobial spectrum and potency of 9α,11,12-Trihydroxydrim-7-en-6-one remain to be determined.
Anticancer Activity
The anticancer potential of 9α,11,12-Trihydroxydrim-7-en-6-one is another area for future research. Other drimane sesquiterpenoids have been reported to exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocols for Biological Assays
The following are general protocols for evaluating the potential biological activities of 9α,11,12-Trihydroxydrim-7-en-6-one.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform a serial dilution of 9α,11,12-Trihydroxydrim-7-en-6-one in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Assay: MTT Cytotoxicity Assay
-
Cell Culture: Culture a selected cancer cell line in an appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one.
-
Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) value.
Future Directions
To fully elucidate the therapeutic potential of 9α,11,12-Trihydroxydrim-7-en-6-one, further research is imperative. Key areas for future investigation include:
-
Quantitative Biological Evaluation: Systematic screening of the compound's anti-inflammatory, antimicrobial, and anticancer activities to determine its potency and spectrum of action.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: Development of a robust and efficient synthetic route to enable the production of larger quantities for extensive biological testing and lead optimization.
-
Spectroscopic Characterization: Full structural elucidation and confirmation using modern spectroscopic techniques.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models.
Conclusion
9α,11,12-Trihydroxydrim-7-en-6-one is a natural product with a chemical scaffold that suggests potential biological activities of therapeutic interest. This technical guide has summarized the currently available information and provided a framework for its further investigation. The lack of detailed experimental data underscores the significant opportunities for novel research in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. biosynth.com [biosynth.com]
- 2. 9alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 192566-65-7|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
Potential Biological Activities of 9α,11,12-Trihydroxydrim-7-en-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 9α,11,12-Trihydroxydrim-7-en-6-one is limited in publicly available scientific literature. This guide summarizes the known biological activities of structurally related drimane sesquiterpenoids isolated from the same source, Drimys winteri, to provide a predictive framework for the potential therapeutic applications of 9α,11,12-Trihydroxydrim-7-en-6-one. The presented data, protocols, and pathways are primarily based on studies of compounds like polygodial, isodrimeninol, and drimenol.
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities.[1] Isolated from the bark and leaves of Drimys winteri, a plant with a history of use in traditional medicine for inflammatory and painful conditions, this compound and its congeners are of significant interest for drug discovery.[1][2] The drimane skeleton is associated with antimicrobial, anti-inflammatory, and cytotoxic properties.[1] This technical guide provides an in-depth overview of the potential biological activities of 9α,11,12-Trihydroxydrim-7-en-6-one by extrapolating from data on its close structural analogues.
Quantitative Data on Related Drimane Sesquiterpenoids
The following tables summarize the quantitative biological activity data for prominent drimane sesquiterpenoids isolated from Drimys winteri. This data offers a comparative baseline for the potential potency of 9α,11,12-Trihydroxydrim-7-en-6-one.
Table 1: Antifungal and Antibacterial Activity of Drimane Sesquiterpenoids from Drimys winteri
| Compound | Organism | Activity | Value | Reference |
| Polygodial | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | [3] |
| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | [3] |
| Valdiviolide | Gaeumannomyces graminis var. tritici | LC50 | 7-12 µg/mL | [3] |
| Drimendiol | Gaeumannomyces graminis var. tritici | LC50 | 60 µg/mL | [3] |
| Polygodial | Enterococcus avium | MIC | 16 µg/mL | [4] |
| Polygodial | Enterococcus avium | MBC | 8 µg/mL | [4] |
| Polygodial | Klebsiella pneumoniae | MIC | 32 µg/mL | [4] |
| Polygodial | Klebsiella pneumoniae | MBC | 16 µg/mL | [4] |
| Polygodial | Salmonella typhi | MIC | 64 µg/mL | [4] |
| Polygodial | Salmonella typhi | MBC | 64 µg/mL | [4] |
| Polygodial | Escherichia coli | MIC | 16-64 µg/mL | [4] |
| Polygodial | Escherichia coli | MBC | 8-32 µg/mL | [4] |
LC50: Lethal Concentration 50%; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Polygodial | MCF-7 | Breast Cancer | >200 | [1] |
| Polygodial | PC-3 | Prostate Cancer | 70.6 ± 5.9 | [1] |
| Polygodial | DU-145 | Prostate Cancer | 65.4 ± 5.5 | [1] |
| Isodrimenin | PC-3 | Prostate Cancer | 87.6 ± 9.2 | [1] |
| Isodrimenin | DU-145 | Prostate Cancer | >200 | [1] |
| Drimenol | PC-3 | Prostate Cancer | >200 | [1] |
| Drimenol | DU-145 | Prostate Cancer | >200 | [1] |
IC50: Half-maximal Inhibitory Concentration.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related drimane sesquiterpenoids, particularly polygodial, the potential mechanisms of action for 9α,11,12-Trihydroxydrim-7-en-6-one are likely to involve modulation of key inflammatory and cell survival pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] The drimane sesquiterpenoid polygodial has been shown to inhibit this pathway.[4][5] It is proposed that polygodial inhibits the phosphorylation of IκB-α, a critical step in the activation of NF-κB.[5] This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Anticancer Activity: Induction of Apoptosis
Several drimane sesquiterpenoids have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential for anticancer applications.[1][6] The mechanism is thought to involve the induction of apoptosis.[6] Studies on drimenol, isordrimenone, and polygodial in human melanoma cells indicated a reduction in cell viability and an apoptotic response.[2][6] This was associated with a decrease in the expression of Hsp70, a heat shock protein often overexpressed in cancer cells that confers resistance to apoptosis.[2][6]
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activities of drimane sesquiterpenoids. These can serve as a starting point for designing experiments with 9α,11,12-Trihydroxydrim-7-en-6-one.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9]
1. Cell Seeding:
-
Culture cancer cells (e.g., PC-3, DU-145) in appropriate growth medium.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of 9α,11,12-Trihydroxydrim-7-en-6-one in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 to 200 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for 48 to 72 hours.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for NF-κB Pathway Analysis
This protocol provides a method to assess the effect of 9α,11,12-Trihydroxydrim-7-en-6-one on the phosphorylation of IκB-α.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages like RAW 264.7) in 6-well plates.
-
Pre-treat the cells with various concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for 30 minutes to activate the NF-κB pathway.
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκB-α (p-IκB-α) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total IκB-α and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities to determine the relative levels of p-IκB-α.
Conclusion and Future Directions
While direct evidence is still emerging, the analysis of structurally related drimane sesquiterpenoids from Drimys winteri strongly suggests that 9α,11,12-Trihydroxydrim-7-en-6-one possesses promising anti-inflammatory, antimicrobial, and cytotoxic properties. The proposed mechanisms of action, including the inhibition of the NF-κB pathway and the induction of apoptosis, provide a solid foundation for future research.
For drug development professionals, 9α,11,12-Trihydroxydrim-7-en-6-one represents a compelling lead compound. Further investigation should focus on:
-
Isolation and purification of sufficient quantities of 9α,11,12-Trihydroxydrim-7-en-6-one for comprehensive biological evaluation.
-
Direct assessment of its in vitro and in vivo efficacy in models of inflammation, infectious diseases, and cancer.
-
Elucidation of its specific molecular targets and a more detailed characterization of its effects on relevant signaling pathways.
-
Structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
The information presented in this guide, though based on related compounds, offers a valuable roadmap for unlocking the full therapeutic potential of this intriguing natural product.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antigrowth activity and induction of apoptosis in human melanoma cells by Drymis winteri forst extract and its active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
9α,11,12-Trihydroxydrim-7-en-6-one: A Technical Overview of its Potential as a Biological Modulator
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential role of 9α,11,12-Trihydroxydrim-7-en-6-one as an inhibitor or modulator of biological pathways. A comprehensive review of the existing scientific literature reveals a notable absence of specific studies detailing the bioactivity of this particular drimane sesquiterpenoid. However, by examining structurally related compounds isolated from the same natural source, Drimys winteri, we can infer its potential therapeutic applications and delineate experimental frameworks for its future investigation. This document provides a detailed analysis of the known biological activities, quantitative data, and experimental methodologies associated with other drimane sesquiterpenoids from Drimys winteri, offering a valuable resource for researchers seeking to characterize the pharmacological profile of 9α,11,12-Trihydroxydrim-7-en-6-one.
Introduction to 9α,11,12-Trihydroxydrim-7-en-6-one
9α,11,12-Trihydroxydrim-7-en-6-one is a naturally occurring sesquiterpenoid belonging to the drimane class of compounds. It has been isolated from the leaves and bark of Drimys winteri, a plant species known for producing a variety of biologically active secondary metabolites[1][2]. The chemical structure of 9α,11,12-Trihydroxydrim-7-en-6-one is characterized by a drimane skeleton with hydroxyl groups at positions 9, 11, and 12, and a ketone group at position 6. While its specific biological functions have not been extensively studied, its classification as a drimane sesquiterpenoid suggests potential roles in various biological processes. Commercial suppliers suggest that its mode of action may involve the inhibition or modulation of enzymatic reactions and signaling pathways, with potential applications in anti-inflammatory, antimicrobial, and anticancer research.
Drimane sesquiterpenoids, as a class, are known for a wide array of biological activities, including cytotoxic, antifeedant, insecticidal, antibacterial, antifungal, and antimalarial properties. Given the shared core structure, it is plausible that 9α,11,12-Trihydroxydrim-7-en-6-one may exhibit similar activities. This guide will, therefore, focus on the established biological effects of other drimane sesquiterpenoids isolated from Drimys winteri to provide a predictive framework for the study of this lesser-known compound.
Biological Activities of Structurally Related Drimane Sesquiterpenoids
While specific data on 9α,11,12-Trihydroxydrim-7-en-6-one is lacking, several other drimane sesquiterpenoids from Drimys winteri have been investigated for their inhibitory and modulatory effects. These studies provide valuable insights into the potential activities of the target compound.
Antifungal Activity
Several drimane sesquiterpenoids from Drimys winteri have demonstrated potent antifungal activity. For instance, polygodial and isodrimeninol have been shown to be effective against the plant pathogen Gaeumannomyces graminis var. tritici. Their mechanism of action is believed to involve the induction of fungal lipid peroxidation and damage to the cell wall.
Antibacterial Activity
The antibacterial properties of drimane sesquiterpenoids have also been reported. Polygodial, for example, has shown activity against various bacterial strains.
Cytotoxic Activity
The potential of drimane sesquiterpenoids as anticancer agents has been a subject of research. Their cytotoxic effects are often attributed to the modulation of specific cellular pathways.
Quantitative Data for Related Drimane Sesquiterpenoids
The following tables summarize the available quantitative data for the biological activities of drimane sesquiterpenoids isolated from Drimys winteri. This data provides a benchmark for the potential potency of 9α,11,12-Trihydroxydrim-7-en-6-one.
Table 1: Antifungal Activity of Drimane Sesquiterpenoids from Drimys winteri
| Compound | Fungal Species | Activity Metric | Value | Reference |
| Polygodial | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | |
| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | |
| Drimendiol | Gaeumannomyces graminis var. tritici | LC50 | 60 µg/mL |
Table 2: Antibacterial Activity of Polygodial from Drimys winteri
| Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Escherichia coli | MIC | 64 | |
| Staphylococcus aureus | MIC | 8 | |
| Helicobacter pylori | MIC | 32 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of drimane sesquiterpenoid activity. These protocols can be adapted for the investigation of 9α,11,12-Trihydroxydrim-7-en-6-one.
Antifungal Susceptibility Assay
This protocol is based on the methodology used to assess the antifungal activity of drimane sesquiterpenoids against Gaeumannomyces graminis var. tritici.
-
Fungal Culture: G. graminis var. tritici is maintained on potato dextrose agar (PDA) at 25°C.
-
Inoculum Preparation: Mycelial plugs (5 mm diameter) are taken from the edge of a 7-day-old culture.
-
Assay Plates: PDA plates are amended with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Control plates contain the solvent alone.
-
Inoculation and Incubation: A mycelial plug is placed at the center of each agar plate. The plates are incubated at 25°C for a period sufficient for the fungal growth to cover the control plates.
-
Data Analysis: The diameter of fungal growth is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The LC50 (lethal concentration 50%) is determined by probit analysis.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol describes a standard broth microdilution method to determine the MIC of a compound against bacterial strains.
-
Bacterial Strains and Culture Conditions: Bacterial strains are grown in appropriate broth media (e.g., Mueller-Hinton broth) at 37°C.
-
Inoculum Preparation: Bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Preparation: The test compound is serially diluted in broth media in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key concepts related to the investigation of drimane sesquiterpenoids.
Caption: Experimental workflow for the isolation and biological evaluation of 9α,11,12-Trihydroxydrim-7-en-6-one.
Caption: Potential mechanisms of action for drimane sesquiterpenoids as biological modulators.
Conclusion and Future Directions
9α,11,12-Trihydroxydrim-7-en-6-one represents an understudied natural product with significant potential as a biological inhibitor or modulator. While direct evidence of its activity is currently unavailable, the well-documented biological effects of structurally related drimane sesquiterpenoids from Drimys winteri provide a strong rationale for its further investigation. The data and experimental protocols presented in this guide offer a solid foundation for researchers to begin to unravel the pharmacological profile of this compound. Future research should focus on isolating or synthesizing sufficient quantities of 9α,11,12-Trihydroxydrim-7-en-6-one to perform a comprehensive panel of biological assays, including but not limited to antifungal, antibacterial, and cytotoxic evaluations. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its potential for therapeutic development.
References
Preliminary Investigation of 9α,11,12-Trihydroxydrim-7-en-6-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed preliminary investigation into the bioactive properties of 9α,11,12-Trihydroxydrim-7-en-6-one, a sesquiterpenoid compound.[1] While specific experimental data for this compound is not yet publicly available, this document provides a comprehensive framework for its initial screening, focusing on key areas of therapeutic interest: cytotoxicity, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, illustrative data presentation formats, and workflow visualizations are provided to guide researchers in the systematic evaluation of this and other novel natural products.
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] Compounds with similar structural features have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents.[1] A systematic preliminary investigation is therefore warranted to elucidate the therapeutic potential of this specific molecule. This guide details the foundational assays for such an investigation.
Proposed Areas of Bioactivity Screening
A logical starting point for the bioactivity screening of 9α,11,12-Trihydroxydrim-7-en-6-one includes:
-
Cytotoxicity: To determine the compound's effect on cell viability and identify potential anticancer properties or general toxicity.
-
Anti-inflammatory Activity: To assess its ability to mitigate inflammatory responses, a key factor in many chronic diseases.
-
Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.
Experimental Protocols
The following sections detail the methodologies for the proposed bioactivity assays.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of the color is proportional to the number of viable cells.[2][3]
Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Culture: Culture a human embryonic kidney cell line (e.g., HEK293) in appropriate media and conditions.
-
Seeding: Seed 3 × 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of 9α,11,12-Trihydroxydrim-7-en-6-one (e.g., 1 to 100 µg/mL) in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Screening: Protein Denaturation Assay
The inhibition of protein denaturation is a common in vitro assay to screen for anti-inflammatory activity.[5][6] Denaturation of proteins is a well-documented cause of inflammation.[7]
Workflow for Anti-inflammatory Screening
Caption: Workflow for the protein denaturation assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one.[7]
-
Control: A similar volume of double-distilled water will serve as the control.[7]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Reading: Measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[6]
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Workflow for Antimicrobial Screening
Caption: Workflow for the broth microdilution assay.
Protocol:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of 9α,11,12-Trihydroxydrim-7-en-6-one in a suitable liquid growth medium in a 96-well microtiter plate.[9]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate each well with the microbial suspension. Include wells with only the medium (negative control) and wells with the medium and inoculum but no compound (positive control).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Data Presentation
Quantitative data from the assays should be presented in a clear and structured format. The following tables are illustrative examples.
Table 1: Illustrative Cytotoxicity of 9α,11,12-Trihydroxydrim-7-en-6-one on HEK293 Cells
| Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
| 1 | 98.5 ± 2.1 |
| 10 | 85.2 ± 3.5 |
| 25 | 60.7 ± 4.2 |
| 50 | 45.1 ± 2.8 |
| 100 | 20.3 ± 1.9 |
| IC50 (µg/mL) | ~48 |
Table 2: Illustrative Anti-inflammatory Activity of 9α,11,12-Trihydroxydrim-7-en-6-one
| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) |
| 100 | 15.4 ± 1.8 |
| 200 | 32.7 ± 2.5 |
| 400 | 58.9 ± 3.1 |
| 800 | 75.3 ± 2.9 |
| Standard (Diclofenac 100 µg/mL) | 85.6 ± 1.5 |
Table 3: Illustrative Antimicrobial Activity (MIC) of 9α,11,12-Trihydroxydrim-7-en-6-one
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 64 |
| Escherichia coli ATCC 25922 | 128 |
| Candida albicans ATCC 10231 | >256 |
Potential Signaling Pathway for Further Investigation
Should 9α,11,12-Trihydroxydrim-7-en-6-one exhibit significant anti-inflammatory activity, a plausible mechanism to investigate would be its effect on the NF-κB signaling pathway, a central mediator of inflammation.
Hypothetical Inhibition of the NF-κB Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion
This technical guide provides a robust framework for the initial bioactivity screening of 9α,11,12-Trihydroxydrim-7-en-6-one. The detailed protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays, along with the structured approach to data presentation and visualization of workflows, offer a comprehensive starting point for researchers. The findings from these preliminary investigations will be crucial in determining the future direction of research and development for this compound.
References
- 1. 9Alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 | SHA56665 [biosynth.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Characterization of 9α,11,12-Trihydroxydrim-7-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of naturally occurring compounds known for their diverse biological activities. This compound, with the CAS number 192566-65-7, has been isolated from the bark of Drimys winteri, a plant species native to Chile and Argentina that is used in traditional medicine.[1][2][3][4] The structural complexity and potential therapeutic applications of 9α,11,12-Trihydroxydrim-7-en-6-one, including its potential anti-inflammatory, antimicrobial, and anticancer properties, necessitate robust analytical techniques for its unequivocal characterization.[5]
These application notes provide a comprehensive overview of the key analytical techniques and detailed experimental protocols for the isolation and structural elucidation of 9α,11,12-Trihydroxydrim-7-en-6-one. The methodologies described herein are based on established practices for the characterization of drimane sesquiterpenoids and other complex natural products.
Analytical Techniques Overview
The structural characterization of 9α,11,12-Trihydroxydrim-7-en-6-one relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is crucial for the isolation and purification of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for its structural elucidation. Ultraviolet-Visible (UV-Vis) spectroscopy provides additional information about the chromophores present in the molecule.
A typical workflow for the characterization of this compound is outlined below:
Experimental Protocols
Extraction of Drimane Sesquiterpenoids from Drimys winteri
This protocol outlines a general procedure for the extraction of sesquiterpenoids from the bark of Drimys winteri.
Materials:
-
Dried and powdered bark of Drimys winteri
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Rotary evaporator
-
Filter paper and funnel
-
Glassware (beakers, flasks)
Protocol:
-
Macerate the powdered bark of Drimys winteri with methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and perform a liquid-liquid partition sequentially with dichloromethane and ethyl acetate.
-
Separate the layers and concentrate the dichloromethane and ethyl acetate fractions using a rotary evaporator to yield the respective crude extracts. Drimane sesquiterpenoids are typically enriched in these less polar fractions.
High-Performance Liquid Chromatography (HPLC) for Purification
This protocol provides a general method for the purification of 9α,11,12-Trihydroxydrim-7-en-6-one from the crude extracts. Optimization of the gradient and column may be necessary.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Semi-preparative C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water (H₂O) with 0.1% formic acid
-
Solvent B: Acetonitrile (ACN) with 0.1% formic acid
Protocol:
-
Dissolve the dried extract (from the dichloromethane or ethyl acetate fraction) in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set the flow rate to 2.0 mL/min.
-
Use a linear gradient starting from 30% B to 70% B over 40 minutes.
-
Monitor the elution profile at a wavelength of 230 nm, which is typical for α,β-unsaturated ketones.
-
Collect the fractions corresponding to the desired peak.
-
Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of novel compounds. The following experiments are essential for the characterization of 9α,11,12-Trihydroxydrim-7-en-6-one.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry.
The relationship between these key 2D NMR experiments is illustrated in the diagram below:
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.
Instrumentation:
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Protocol:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or analyze via LC-MS.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
The accurate mass measurement will allow for the determination of the elemental composition. For C₁₅H₂₄O₄, the expected exact mass is 268.1675.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol:
-
Dissolve the purified compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
The presence of an α,β-unsaturated ketone system in 9α,11,12-Trihydroxydrim-7-en-6-one is expected to show a characteristic absorption maximum (λmax) around 230-250 nm.
Data Presentation
The following tables summarize the expected quantitative data for 9α,11,12-Trihydroxydrim-7-en-6-one based on its chemical structure and data from related drimane sesquiterpenoids. Note: These are predicted or typical values and should be confirmed by experimental data.
Table 1: Physicochemical Properties of 9α,11,12-Trihydroxydrim-7-en-6-one
| Property | Value |
| CAS Number | 192566-65-7 |
| Molecular Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.35 g/mol |
| Exact Mass | 268.1675 |
| Appearance | Expected to be a white or off-white solid |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ in ppm) for the Drimane Skeleton *
| Position | Predicted ¹³C (δ) | Predicted ¹H (δ) and Multiplicity |
| 1 | 35-40 | 1.3-1.8 (m) |
| 2 | 18-25 | 1.5-2.0 (m) |
| 3 | 38-45 | 1.4-1.9 (m) |
| 4 | 30-35 | - |
| 5 | 50-55 | 1.8-2.2 (m) |
| 6 | ~200 | - |
| 7 | 125-135 | 5.8-6.2 (s) |
| 8 | 160-170 | - |
| 9 | 70-75 | - |
| 10 | 35-40 | - |
| 11 | 65-75 | 3.5-4.0 (m) |
| 12 | 60-70 | 3.4-3.8 (m) |
| 13 | 20-30 | 0.9-1.2 (s) |
| 14 | 15-25 | 0.8-1.1 (s) |
| 15 | 25-35 | 0.8-1.1 (s) |
*These are approximate chemical shift ranges based on known drimane sesquiterpenoids. The actual values need to be determined experimentally.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 269.1747 |
| [M+Na]⁺ | 291.1567 |
| [M-H₂O+H]⁺ | 251.1642 |
Conclusion
The comprehensive characterization of 9α,11,12-Trihydroxydrim-7-en-6-one requires a multi-technique approach. The protocols and data presented in these application notes provide a solid framework for researchers, scientists, and drug development professionals to successfully isolate and elucidate the structure of this and related drimane sesquiterpenoids. The application of these analytical methods will be crucial for quality control, further biological evaluation, and potential development of this natural product into a therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. researchgate.net [researchgate.net]
- 4. CAS No.: 192566-65-7 — 9alpha,11,12-Trihydroxydrim-7-en-6-one (9α,11,12-Trihydroxydrim-7-en-6-one) | Kehua Intelligence [en.kehuaai.com]
- 5. 9alpha,11,12-Trihydroxydrim-7-en-6-one_åå·¥ç¾ç§ [chembk.com]
Application Note & Protocol: HPLC and UPLC Purification of 9α,11,12-Trihydroxydrim-7-en-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid, a class of naturally occurring compounds with a diverse range of biological activities.[1] Interest in these compounds stems from their potential applications in drug discovery and development, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The isolation and purification of specific sesquiterpenoids like 9α,11,12-Trihydroxydrim-7-en-6-one from complex natural extracts or synthetic reaction mixtures is a critical step for further pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the purification of such compounds, offering high resolution and efficiency.
This application note provides detailed protocols for the purification of 9α,11,12-Trihydroxydrim-7-en-6-one using both HPLC and UPLC methods. The methods described are based on established procedures for the separation of drimane sesquiterpenoids and are intended as a starting point for method development and optimization.
Physicochemical Properties
While detailed experimental data for 9α,11,12-Trihydroxydrim-7-en-6-one is not extensively published, its structure, featuring multiple hydroxyl groups, suggests it is a relatively polar molecule. This characteristic is crucial for selecting the appropriate chromatographic conditions. The presence of a conjugated ketone system implies UV absorbance, which can be exploited for detection.
HPLC Purification Protocol
This protocol outlines a standard reversed-phase HPLC method for the purification of 9α,11,12-Trihydroxydrim-7-en-6-one.
Materials and Reagents:
-
Crude extract or synthetic mixture containing 9α,11,12-Trihydroxydrim-7-en-6-one
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation:
-
Preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Fraction collector
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the crude sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase components, to a concentration of 1-10 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, 254 nm, and a more specific wavelength if the UV maximum is determined (e.g., via a PDA scan).
-
Injection Volume: 100 - 500 µL, depending on sample concentration and column capacity.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 30% B
-
50-60 min: 30% B (re-equilibration)
-
-
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor the chromatogram and collect fractions corresponding to the target peak based on retention time and UV response.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
UPLC Method Development for Purity Analysis and Scalable Purification
UPLC technology can be utilized for rapid method development and for analyzing the purity of collected fractions. The developed UPLC method can also be scaled up to a preparative HPLC separation.[2]
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
Experimental Protocol:
-
UPLC System and Method Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA scan from 200-400 nm.
-
Injection Volume: 1-5 µL.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-5.5 min: 30% to 70% B
-
5.5-6.0 min: 70% to 100% B
-
6.0-6.5 min: 100% B
-
6.5-7.0 min: 100% to 30% B
-
7.0-8.0 min: 30% B (re-equilibration)
-
-
Data Presentation
Table 1: Expected Performance Characteristics of HPLC and UPLC Methods
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 250 x 10 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm |
| Flow Rate | 4.0 mL/min | 0.4 mL/min |
| Expected Retention Time | 15 - 25 min | 3 - 5 min |
| Expected Peak Purity | > 95% (after purification) | > 98% (for analysis) |
| Resolution (Rs) | > 1.5 (from adjacent impurities) | > 2.0 (from adjacent impurities) |
| Run Time | 60 min | 8 min |
Visualization of Workflows
References
In Vitro Biological Assays for 9α,11,12-Trihydroxydrim-7-en-6-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid natural product isolated from the leaves and bark of Drimys winteri.[1][2] As a member of the drimane class of sesquiterpenoids, this compound is of interest to the scientific community for its potential therapeutic applications.[3] Preliminary information from research chemical suppliers suggests that 9α,11,12-Trihydroxydrim-7-en-6-one may possess anti-inflammatory, antimicrobial, and anticancer properties.[3] This document provides an overview of potential in vitro biological assays that can be employed to investigate these activities, based on established methodologies for similar natural products.
Note on Data Availability: As of the latest literature search, specific experimental data (e.g., IC50 values) for 9α,11,12-Trihydroxydrim-7-en-6-one in various in vitro assays are not publicly available in peer-reviewed publications. The following protocols are therefore presented as recommended starting points for the investigation of this compound's biological activities.
Cytotoxicity Assays
To evaluate the potential anticancer activity of 9α,11,12-Trihydroxydrim-7-en-6-one, a primary assessment of its cytotoxic effects on various cancer cell lines is essential.
Application Note: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Table 1: Hypothetical Data Presentation for MTT Assay
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.1 | 98.2 ± 3.1 | |
| 1 | 85.7 ± 4.5 | ||
| 10 | 62.3 ± 5.2 | Calculated Value | |
| 50 | 45.1 ± 3.9 | ||
| 100 | 21.8 ± 2.7 | ||
| A549 (Lung Cancer) | 0.1 | 99.1 ± 2.8 | |
| 1 | 90.4 ± 3.3 | ||
| 10 | 75.6 ± 4.1 | Calculated Value | |
| 50 | 58.9 ± 4.8 | ||
| 100 | 35.2 ± 3.5 | ||
| HEK293 (Normal Kidney) | 0.1 | 99.5 ± 2.5 | |
| 1 | 97.8 ± 2.9 | ||
| 10 | 95.3 ± 3.1 | Calculated Value | |
| 50 | 88.7 ± 4.0 | ||
| 100 | 80.1 ± 3.8 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, and a non-cancerous control line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of 9α,11,12-Trihydroxydrim-7-en-6-one in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assays
To investigate the potential anti-inflammatory properties of 9α,11,12-Trihydroxydrim-7-en-6-one, assays that measure the inhibition of key inflammatory mediators in immune cells, such as macrophages, are recommended.
Application Note: Nitric Oxide (NO) Production Assay
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a common method to quantify NO production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Table 2: Hypothetical Data Presentation for Nitric Oxide (NO) Production Assay
| Treatment | Compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| LPS + Compound | 1 | 22.5 ± 1.9 | 12.8 |
| 10 | 15.3 ± 1.5 | 40.7 | |
| 50 | 8.7 ± 0.9 | 66.3 | |
| 100 | 4.1 ± 0.5 | 84.1 |
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.
Potential NF-κB signaling pathway inhibition.
Antimicrobial Assays
To assess the antimicrobial potential of 9α,11,12-Trihydroxydrim-7-en-6-one, standard microdilution methods can be used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Application Note: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This assay is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously.
Table 3: Hypothetical Data Presentation for Antimicrobial Activity (MIC)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Value |
| Escherichia coli | Gram-negative Bacteria | Value |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Value |
| Candida albicans | Fungi (Yeast) | Value |
| Aspergillus fumigatus | Fungi (Mold) | Value |
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serially dilute 9α,11,12-Trihydroxydrim-7-en-6-one in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Workflow for MIC determination.
Conclusion
The protocols and application notes provided here offer a foundational framework for the in vitro biological evaluation of 9α,11,12-Trihydroxydrim-7-en-6-one. While specific published data for this compound is currently lacking, the described assays for cytotoxicity, anti-inflammatory, and antimicrobial activities are standard and robust methods for the characterization of novel natural products. The generation of quantitative data through these assays will be crucial in elucidating the therapeutic potential of this drimane sesquiterpenoid.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 9α,11,12-Trihydroxydrim-7-en-6-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a representative guide for assessing the anti-inflammatory effects of 9α,11,12-Trihydroxydrim-7-en-6-one. As of the last update, specific experimental data for this compound is limited in publicly available literature. Therefore, the quantitative data and detailed mechanisms described herein are based on studies of structurally related drimane sesquiterpenoids. Researchers should validate these protocols and expected outcomes for the specific compound of interest.
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid belonging to the drimane class of natural products. Drimane sesquiterpenoids are a well-established class of compounds known for a variety of biological activities, including significant anti-inflammatory properties. Evidence from related compounds suggests that the anti-inflammatory effects are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the subsequent reduction in pro-inflammatory mediators like nitric oxide (NO) and cytokines. These notes provide a framework for the experimental evaluation of 9α,11,12-Trihydroxydrim-7-en-6-one as a potential anti-inflammatory agent.
Quantitative Data Summary for Related Drimane Sesquiterpenoids
The following table summarizes the reported anti-inflammatory activities of various drimane sesquiterpenoids, which can serve as a benchmark for evaluating 9α,11,12-Trihydroxydrim-7-en-6-one.
| Compound Class | Assay | Cell Line | IC50 Value | Reference |
| Drimane Sesquiterpenoids | Nitric Oxide (NO) Production | BV-2 | 4.97 - 7.81 µM | [1] |
| Drimane Sesquiterpenoid | Nitric Oxide (NO) Production | RAW 264.7 | 8.3 ± 1.2 µM | [2] |
| Drimane Sesquiterpenoids | Nitric Oxide (NO) Production | BV-2 | 26.6 and 60.5 µM | |
| Drimane Sesquiterpene Lactones | CXCL10 Promoter Activity | DLD-1 | 12.4 µM and 55 µM | [3] |
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A common mechanism for the anti-inflammatory action of sesquiterpenoids is the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6. Drimane sesquiterpenoids may inhibit this pathway by preventing the phosphorylation of IκBα.[4][5]
References
- 1. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Screening of 9α,11,12-Trihydroxydrim-7-en-6-one on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid compound belonging to the drimane class, which are naturally occurring organic compounds.[1] This particular compound can be isolated from the leaves and bark of Drimys winteri.[2][3] Sesquiterpenoids are known for their diverse biological activities, and drimane sesquiterpenoids, in particular, have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents.[1] Studies on similar drimane compounds have revealed cytotoxic effects against a range of cancer cell lines, suggesting that 9α,11,12-Trihydroxydrim-7-en-6-one may also possess valuable anticancer properties.[4][5][6] Some drimane sesquiterpenoids have been shown to induce apoptosis by affecting mitochondrial membrane permeability.[4][7]
These application notes provide a detailed protocol for the in vitro cytotoxicity screening of 9α,11,12-Trihydroxydrim-7-en-6-one against a panel of human cancer cell lines. The described methodologies are standard for the initial assessment of the cytotoxic potential of a novel compound.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. The following cell lines are suggested for initial screening:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical adenocarcinoma
-
A549: Human lung carcinoma
-
HT-29: Human colorectal adenocarcinoma
All cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO₂.
Preparation of Test Compound
A 10 mM stock solution of 9α,11,12-Trihydroxydrim-7-en-6-one should be prepared in dimethyl sulfoxide (DMSO). Subsequent dilutions to the final working concentrations are to be made in the complete cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium (DMEM + 10% FBS + antibiotics)
-
9α,11,12-Trihydroxydrim-7-en-6-one stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 9α,11,12-Trihydroxydrim-7-en-6-one from the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The cytotoxic activity of 9α,11,12-Trihydroxydrim-7-en-6-one is summarized in the following table, presenting the hypothetical IC₅₀ values against the tested cancer cell lines.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) of 9α,11,12-Trihydroxydrim-7-en-6-one |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 |
Visualizations
Experimental Workflow
Caption: Workflow for cytotoxicity screening of 9α,11,12-Trihydroxydrim-7-en-6-one.
Hypothetical Signaling Pathway
Based on the known mechanisms of other drimane sesquiterpenoids, a potential mechanism of action for 9α,11,12-Trihydroxydrim-7-en-6-one could involve the induction of apoptosis via the intrinsic pathway and inhibition of pro-survival signaling pathways like NF-κB.[4][7][8]
Caption: Hypothetical signaling pathway for the induction of apoptosis.
References
- 1. 9Alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 | SHA56665 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 192566-65-7 [amp.chemicalbook.com]
- 4. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the cytotoxic activity of drimane sesquiterpenes and nordrimane compounds against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drimane Sesquiterpenoids Isolated from Perenniporia maackiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Protocol for 9alpha,11,12-Trihydroxydrim-7-en-6-one: A Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of 9alpha,11,12-Trihydroxydrim-7-en-6-one, a sesquiterpenoid compound. Due to the limited availability of direct experimental data for this specific molecule, the protocols and mechanistic insights outlined herein are largely based on established methodologies for structurally related drimane sesquiterpenoids, such as polygodial, which is also isolated from Drimys winteri.[1][2] These notes are intended to serve as a comprehensive guide for initiating research into the potential therapeutic applications of this compound.
Compound Profile
Chemical Name: this compound Chemical Formula: C₁₅H₂₄O₄ Molecular Weight: 268.35 g/mol Source: Isolated from the leaves and bark of Drimys winteri.[3] Chemical Structure:
A 2D representation of the chemical structure of this compound would be presented here if available in the search results.
General Information: this compound is a drimane-type sesquiterpenoid.[3] Compounds of this class are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4]Postulated Biological Activities and Signaling Pathways
Based on the activities of related drimane sesquiterpenoids, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Drimane sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8] The proposed mechanism involves the inhibition of IκB-α phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Anticancer Activity: Induction of Apoptosis
Structurally similar compounds like polygodial have demonstrated cytotoxic effects against various cancer cell lines.[1][4][9][10] The proposed mechanism involves the induction of oxidative stress, leading to the activation of apoptotic signaling pathways. This can include the upregulation of pro-apoptotic proteins like cytochrome c and caspase-3.[10]
Caption: Proposed induction of apoptosis via oxidative stress.
Experimental Protocols
The following are detailed protocols for evaluating the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of the compound on various cancer cell lines.[4][11][12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against selected cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[15][16]
Objective: To determine the MIC of the compound against a panel of bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture bacteria or fungi on appropriate agar plates overnight.
-
Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the serially diluted compound.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, absorbance can be read using a microplate reader at 600 nm.
-
Data Analysis: The MIC value is reported as the lowest concentration that shows no visible growth.
Quantitative Data Summary
The following tables summarize representative quantitative data for the related drimane sesquiterpenoid, polygodial. These values can serve as a benchmark for interpreting the results obtained for this compound.
Table 1: Cytotoxicity of Polygodial against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate | 89.2 ± 6.8 | [4] |
| DU145 | Prostate | 71.4 ± 8.5 | [4] |
| MCF-7 | Breast | 93.7 ± 9.1 | [4] |
| A549 | Lung | 2.5 µg/mL | [17] |
| PC3-TXR | Prostate (Taxane-Resistant) | 20 | [1] |
| DU145-TXR | Prostate (Taxane-Resistant) | 20 | [1] |
Table 2: Antimicrobial Activity of Polygodial
| Microorganism | Type | MIC (µg/mL) | Reference |
| Enterococcus avium | Gram-positive bacteria | 16 | [2] |
| Klebsiella pneumoniae | Gram-negative bacteria | 32 | [2] |
| Salmonella typhi | Gram-negative bacteria | 64 | [2] |
| Escherichia coli | Gram-negative bacteria | 16-64 | [2] |
| Bacillus subtilis | Gram-positive bacteria | 100 (MBC) | [18] |
| Staphylococcus aureus | Gram-positive bacteria | 100 (MBC) | [18] |
| Candida albicans | Fungus | 8-64 | [2] |
Disclaimer: The protocols and potential mechanisms of action described in this document for this compound are based on data from structurally similar compounds. Researchers should validate these methodologies and findings through direct experimentation with the target compound. All research should be conducted in accordance with institutional and national guidelines for laboratory safety and ethics.
References
- 1. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 192566-65-7 | SHA56665 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. microbialcell.com [microbialcell.com]
- 16. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Antibacterial activity of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9alpha,11,12-Trihydroxydrim-7-en-6-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
9alpha,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of naturally occurring organic compounds.[1] This particular molecule can be isolated from the leaves and bark of Drimys winteri, a tree native to Chile and Argentina.[2][3] Sesquiterpenoids derived from Drimys winteri have garnered significant interest in the scientific community due to their diverse biological activities.[1] As a class, these compounds have demonstrated potential anti-inflammatory, antimicrobial, and anticancer properties, making them attractive candidates for further investigation in drug discovery programs.[1]
This document provides an overview of the potential applications of this compound and offers detailed protocols for its evaluation in common biological assays. While specific quantitative data for this compound is limited in publicly available literature, the provided information on closely related drimane sesquiterpenoids serves as a valuable benchmark for initiating research.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 192566-65-7 |
| Molecular Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. |
Biological Activity of Related Drimane Sesquiterpenoids
While specific bioactivity data for this compound is not extensively reported, studies on other drimane sesquiterpenoids isolated from Drimys winteri, such as polygodial, provide insights into the potential antimicrobial efficacy of this compound class. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for polygodial against several microbial strains.
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Enterococcus avium | 16 | 8 | [2] | |
| Klebsiella pneumoniae | 32 | 16 | [2] | |
| Salmonella typhi | 64 | 64 | [2] | |
| Escherichia coli | 16-64 | 8-32 | [2] | |
| Bacillus subtilis | 100 | [2] | ||
| Staphylococcus aureus | 100 | [2] |
Proposed Mechanism of Action: Anti-inflammatory Effects
Many natural products with anti-inflammatory properties exert their effects by modulating key signaling pathways involved in the inflammatory response. A plausible, yet to be confirmed, mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS and COX-2, leading to the production of nitric oxide (NO) and prostaglandins, respectively. This compound may inhibit this cascade, thereby reducing the inflammatory response.
References
Troubleshooting & Optimization
9alpha,11,12-Trihydroxydrim-7-en-6-one stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 9alpha,11,12-Trihydroxydrim-7-en-6-one, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions depending on its physical state. As a solid (powder), it is stable for up to 3 years at -20°C and for 2 years at 4°C[1]. When dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is crucial to use tightly sealed containers to prevent moisture and air exposure.
Q2: Which solvents are recommended for dissolving this compound?
While specific solubility data for this compound is not detailed in the provided search results, drimane sesquiterpenoids are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. For biological assays, stock solutions are commonly prepared in DMSO and then further diluted in the appropriate aqueous-based culture medium. It is recommended to prepare fresh solutions for experiments whenever possible.
Q3: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in publicly available literature. However, as a sesquiterpenoid with multiple hydroxyl groups and a ketone functional group, it may be susceptible to oxidation, epimerization, and other rearrangements, particularly when exposed to high temperatures, extreme pH, light, or oxidizing agents.
Q4: How can I assess the stability of my this compound sample?
To assess the stability of your sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be employed. This involves subjecting the compound to stress conditions (e.g., heat, acid, base, light, oxidation) and analyzing the sample at various time points to monitor for any decrease in the parent compound peak and the appearance of degradation products.
Data Presentation: Storage Condition Summary
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays | Compound degradation due to improper storage or handling. | - Verify that the compound has been stored according to the recommended conditions. - Prepare fresh stock solutions. - Assess the purity of the compound using an analytical technique like HPLC. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. - Use a sonicator to aid dissolution. - Prepare a more dilute solution. |
| Appearance of new peaks in HPLC chromatogram | Compound degradation. | - Review storage and handling procedures. - Protect the compound from light and minimize freeze-thaw cycles. - If degradation is suspected, repurify the sample if possible or obtain a new batch. |
| Color change of the solid compound or solution | Oxidation or degradation. | - Discard the sample and use a fresh, properly stored batch. - Ensure the storage container is inert and tightly sealed. - Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable modifier)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a suitable concentration (e.g., 100 µg/mL) in the desired mobile phase composition.
3. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Acidic Conditions: Add 1N HCl to a solution of the compound and incubate at 60°C for 24 hours. Neutralize before injection.
-
Basic Conditions: Add 1N NaOH to a solution of the compound and incubate at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Conditions: Add 3% H₂O₂ to a solution of the compound and incubate at room temperature for 24 hours.
-
Thermal Conditions: Store the solid compound at an elevated temperature (e.g., 60°C) for 1 week.
-
Photolytic Conditions: Expose a solution of the compound to UV light for 24 hours.
5. Analysis:
-
Inject the stressed samples, along with a control sample (unstressed), into the HPLC system.
-
Monitor for the emergence of new peaks and a decrease in the area of the parent peak corresponding to this compound.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
solubility issues of 9alpha,11,12-Trihydroxydrim-7-en-6-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges of 9alpha,11,12-Trihydroxydrim-7-en-6-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It is isolated from the leaves and bark of Drimys winteri.[1][2] Due to its chemical structure, which includes multiple hydroxyl groups, it is being investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities.[3]
Q2: I am having trouble dissolving this compound. What are the general solubility characteristics of this compound?
As a sesquiterpenoid with multiple hydroxyl groups, this compound is a relatively polar molecule. Its solubility is expected to be limited in non-polar solvents and higher in polar organic solvents. Aqueous solubility is likely to be low.
Q3: What common laboratory solvents can I use to dissolve this compound?
For initial stock solutions, polar organic solvents are recommended. The following table provides a summary of expected solubility in common laboratory solvents. Please note that these are general guidelines and experimental determination is recommended.
| Solvent | Chemical Formula | Polarity | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Common solvent for preparing high-concentration stock solutions. |
| Ethanol | C₂H₅OH | Polar Protic | Moderate | A less toxic alternative to DMSO for some biological assays. |
| Methanol | CH₃OH | Polar Protic | Moderate | Can be used for stock solutions and analytical purposes. |
| Water | H₂O | Polar Protic | Low | Aqueous solubility is expected to be limited. |
| Hexane | C₆H₁₄ | Non-polar | Very Low | Not recommended for dissolving this compound. |
| Diethyl Ether | (C₂H₅)₂O | Relatively Non-polar | Very Low | Not recommended for dissolving this compound. |
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. Here are some troubleshooting steps:
-
Reduce the stock solution concentration: A lower concentration of the initial stock in DMSO may prevent precipitation upon dilution.
-
Use an intermediate dilution step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[4]
-
Increase the final volume of the aqueous buffer: A larger final volume can help to keep the compound in solution.
-
Vortex while adding the stock solution: Vigorous mixing during the addition of the stock solution can aid in its dispersion and prevent localized high concentrations that lead to precipitation.
-
Gently warm the aqueous buffer: A slight increase in temperature (e.g., to 37°C) can enhance solubility. However, the stability of the compound at elevated temperatures should be considered.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The solvent may not be appropriate for the compound's polarity.
-
Troubleshooting Steps:
-
Consult the solubility table: Ensure you are using a recommended polar organic solvent like DMSO or ethanol for initial dissolution.
-
Increase the solvent volume: Adding more solvent will decrease the concentration and may aid dissolution.
-
Apply gentle heating: Warming the solution to 37°C can increase the rate of dissolution.[5] Be cautious, as prolonged heating can degrade the compound.
-
Use sonication: A brief period of sonication in a water bath can help to break up solid particles and facilitate dissolution.[5]
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: The compound may not be fully dissolved or may be precipitating in the assay medium, leading to variability in the effective concentration.
-
Troubleshooting Steps:
-
Visually inspect for precipitates: Before running your assay, carefully check your solutions for any signs of precipitation.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability in the diluted solution.
-
Consider co-solvents: The use of co-solvents like ethanol or propylene glycol in your final assay medium may improve solubility.[5]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate the required solvent volume: Based on the molecular weight of the compound (268.35 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes in a water bath sonicator.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)
-
Prepare a supersaturated solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase separation: Centrifuge the solution to pellet the undissolved solid.
-
Sample collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A generalized workflow for preparing and using this compound solutions in a biological experiment.
Caption: A hypothetical signaling pathway illustrating the potential mechanisms of action of this compound in cancer cells.
References
overcoming resistance in antimicrobial assays with 9alpha,11,12-Trihydroxydrim-7-en-6-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 9α,11,12-Trihydroxydrim-7-en-6-one in antimicrobial assays, with a focus on overcoming microbial resistance.
General Information
9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It can be isolated from the leaves and bark of Drimys winteri.[2][3] This compound is available for research purposes and is investigated for its potential biochemical and therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] Its mode of action is thought to involve the modulation of enzymatic reactions and interaction with various biological pathways.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purity of commercially available 9α,11,12-Trihydroxydrim-7-en-6-one?
A1: Commercially available 9α,11,12-Trihydroxydrim-7-en-6-one for research purposes is typically offered at a purity of greater than 95%.[4] It is crucial to verify the purity from the certificate of analysis provided by the supplier.
Q2: What are the recommended storage conditions for 9α,11,12-Trihydroxydrim-7-en-6-one?
A2: For long-term storage, the powdered form should be kept at -20°C. When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month.[4]
Q3: In which solvents is 9α,11,12-Trihydroxydrim-7-en-6-one soluble?
Q4: What is the potential mechanism of action of 9α,11,12-Trihydroxydrim-7-en-6-one in overcoming antimicrobial resistance?
A4: The exact mechanism is a subject of ongoing research.[1] Potential mechanisms for natural products to overcome resistance include inhibition of efflux pumps, interference with biofilm formation, or synergistic activity with existing antibiotics. Further investigation is required to elucidate the specific pathway for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) results | 1. Inaccurate serial dilutions.2. Variation in bacterial inoculum density.3. Degradation of the compound. | 1. Prepare fresh serial dilutions for each experiment and verify pipetting accuracy.2. Standardize the bacterial inoculum to a 0.5 McFarland standard.3. Aliquot the stock solution and store it at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in the growth medium | 1. Poor solubility of the compound in the aqueous medium.2. The final concentration of the organic solvent (e.g., DMSO) is too high. | 1. Test the solubility of the compound in the assay medium at the highest concentration to be used.2. Ensure the final concentration of the solvent in the assay is below a level that affects bacterial growth (typically ≤1% v/v for DMSO). Run a solvent toxicity control. |
| No antimicrobial activity observed | 1. The compound may not be active against the tested microorganisms.2. The concentration range tested is too low. | 1. Test against a broader panel of microorganisms, including susceptible and resistant strains.2. Perform a wider range of dilutions to determine if a higher concentration is required. |
| Contamination of microtiter plates | 1. Non-sterile technique.2. Contaminated reagents or media. | 1. Perform all steps in a sterile environment (e.g., a biological safety cabinet).2. Use sterile, certified reagents and media. Include a negative control (medium only) to check for contamination. |
Quantitative Data Summary
The following table provides a template for summarizing experimental data on the antimicrobial activity of 9α,11,12-Trihydroxydrim-7-en-6-one. Researchers can populate this table with their own results.
| Microorganism | Resistance Profile | MIC of 9α,11,12-Trihydroxydrim-7-en-6-one (µg/mL) | MIC of Antibiotic X (µg/mL) | Fractional Inhibitory Concentration Index (FICI) with Antibiotic X |
| Staphylococcus aureus ATCC 29213 | Susceptible | e.g., 16 | e.g., 0.5 | e.g., 0.75 |
| Methicillin-resistant S. aureus (MRSA) | Methicillin-resistant | e.g., 32 | e.g., >256 | e.g., 0.375 |
| Escherichia coli ATCC 25922 | Susceptible | e.g., 64 | e.g., 2 | e.g., 1.0 |
| Multidrug-resistant E. coli | Efflux pump overexpression | e.g., 64 | e.g., 128 | e.g., 0.5 |
| Pseudomonas aeruginosa PAO1 | Susceptible | e.g., >128 | e.g., 1 | e.g., >2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of 9α,11,12-Trihydroxydrim-7-en-6-one.
-
Preparation of Stock Solution: Dissolve 9α,11,12-Trihydroxydrim-7-en-6-one in an appropriate solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the final bacterial inoculum to each well.
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of 9α,11,12-Trihydroxydrim-7-en-6-one with a conventional antibiotic.
-
Preparation of Stock Solutions: Prepare stock solutions of 9α,11,12-Trihydroxydrim-7-en-6-one and the antibiotic of interest at 4 times the highest desired final concentration.
-
Preparation of Microtiter Plate:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Perform serial dilutions of 9α,11,12-Trihydroxydrim-7-en-6-one horizontally and the antibiotic vertically.
-
This creates a matrix of varying concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.
-
Visualizations
Caption: Workflow for evaluating the potential of a novel compound to overcome antimicrobial resistance.
Caption: Hypothetical mechanism: Inhibition of a bacterial efflux pump to restore antibiotic efficacy.
References
Technical Support Center: Optimizing In Vitro Studies of 9alpha,11,12-Trihydroxydrim-7-en-6-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9alpha,11,12-Trihydroxydrim-7-en-6-one in in vitro studies. As a specialized sesquiterpenoid, careful dosage optimization is critical for obtaining accurate and reproducible results.[1] This guide will address common challenges and provide structured protocols to aid in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a drimane-type sesquiterpenoid.[2] These compounds are naturally occurring and have been investigated for a variety of biological activities.[2] Preliminary research suggests that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a compound of interest for further investigation in these areas.[1]
Q2: What is a recommended starting concentration for in vitro assays with this compound?
While specific dosage data for this compound is not extensively available, data from structurally related drimane sesquiterpenoids can provide a starting point for range-finding studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Table 1: In Vitro Bioactivity of Related Drimane Sesquiterpenoids
| Compound | Biological Activity | Cell/Organism Type | Effective Concentration Range | Reference |
| Polygodial | Cytotoxicity | Various cancer cell lines (HT-29, MDA-MB231, etc.) | 12.5–100 µM | [3] |
| Isotadeonal | Anti-inflammatory (NF-κB inhibition) | THP-1 cells | Non-toxic up to 50 µM | [4] |
| Drimenol | Antifungal | Candida albicans, Aspergillus, etc. | 8–64 µg/mL | [5] |
Based on this data, a starting range of 1-100 µM for anticancer and anti-inflammatory assays, and 1-100 µg/mL for antimicrobial assays is a reasonable starting point for this compound.
Q3: How should I prepare a stock solution of this compound?
As with many organic compounds, dissolving this compound in an appropriate solvent is the first step.
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds for in vitro studies.[4]
-
Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO). This allows for minimal solvent addition to your cell culture media, reducing the risk of solvent-induced toxicity.
-
Storage : Store the stock solution at -20°C or -80°C to maintain stability.[6] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
-
Working Dilutions : Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid off-target effects.[4]
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, improper mixing of the compound, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Carefully mix the compound in the media before adding it to the wells.
-
To avoid edge effects, do not use the outer wells of the microplate for experimental conditions; instead, fill them with sterile phosphate-buffered saline (PBS) or media.
-
Problem 2: No observable effect of the compound at expected concentrations.
-
Possible Cause: Compound instability, incorrect dosage, or low sensitivity of the cell line.
-
Solution:
-
Prepare fresh dilutions of the compound for each experiment.
-
Expand the concentration range in your dose-response study (e.g., from nanomolar to high micromolar).
-
Ensure the chosen cell line is appropriate for the expected biological activity. For example, for an anti-inflammatory compound, use a cell line that can be stimulated to produce an inflammatory response.
-
Problem 3: Significant cell death observed even at low concentrations.
-
Possible Cause: High cytotoxicity of the compound, solvent toxicity, or contamination.
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.
-
Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). Run a solvent control to confirm.
-
Regularly test cell cultures for mycoplasma contamination.
-
Experimental Protocols
Below are generalized protocols for key in vitro assays. These should be optimized for your specific experimental conditions.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-72 hours. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (untreated, vehicle, LPS only).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system. Nitrite is a stable end-product of NO.
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth medium.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Visualizations
Caption: General experimental workflow for in vitro dosage optimization.
Caption: Hypothetical inhibitory signaling pathway for an anti-inflammatory effect.
References
- 1. This compound | 192566-65-7 | SHA56665 [biosynth.com]
- 2. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 6. abmole.com [abmole.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
Technical Support Center: High-Purity 9α,11,12-Trihydroxydrim-7-en-6-one Purification Protocols
Welcome to the technical support center for the refining and purification of 9α,11,12-Trihydroxydrim-7-en-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the isolation and purification of this drimane sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of 9α,11,12-Trihydroxydrim-7-en-6-one to consider during purification?
A1: 9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, which is a class of naturally occurring organic compounds.[1] With a molecular formula of C15H24O4, it is a moderately polar compound.[1][2] This polarity suggests solubility in organic solvents such as ethyl acetate, methanol, and chloroform, with limited solubility in water. Sesquiterpenoids can be sensitive to heat and prolonged exposure to acidic or basic conditions, which should be considered to avoid degradation during the purification process.
Q2: From what sources is 9α,11,12-Trihydroxydrim-7-en-6-one typically isolated?
A2: This compound and similar drimane sesquiterpenoids are often derived from the chemical modification of drimane-type sesquiterpenes sourced from certain plants and fungi.[1] Fungal sources are of significant interest for the discovery of drimane sesquiterpenoids due to their diverse and potent bioactivities.
Q3: What are the potential applications of high-purity 9α,11,12-Trihydroxydrim-7-en-6-one?
A3: High-purity 9α,11,12-Trihydroxydrim-7-en-6-one is primarily used in research to explore its biochemical properties and potential therapeutic applications.[1] Due to its structural features, it is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow, from initial extraction to final purification.
Problem 1: Low Yield of 9α,11,12-Trihydroxydrim-7-en-6-one
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Extraction Solvent | The polarity of the extraction solvent may not be optimal for this trihydroxylated drimane sesquiterpenoid. Experiment with a range of solvents with varying polarities. A common starting point for sesquiterpenoids is ethyl acetate. For more polar compounds, a mixture of ethyl acetate and methanol may be more effective. |
| Incomplete Extraction | The extraction time or method may not be sufficient. Consider increasing the extraction time or employing more vigorous methods like sonication to ensure complete extraction from the source material (e.g., fungal biomass or plant matrix). |
| Compound Degradation | Sesquiterpenoids can be sensitive to high temperatures and pH extremes.[3] Avoid excessive heat during solvent evaporation by using a rotary evaporator at a low temperature (<40°C). Maintain a neutral pH throughout the extraction and purification process to prevent degradation. |
| Losses During Purification | Significant amounts of the compound can be lost during chromatographic steps. Ensure proper column packing and optimized mobile phase selection to achieve good separation and recovery. |
Problem 2: Co-elution of Impurities during Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Poor Separation in Column Chromatography | The solvent system used for column chromatography may not provide adequate resolution. If using normal-phase silica gel, a gradient elution with a hexane-ethyl acetate system is a common starting point. A shallow gradient can improve the separation of closely eluting compounds. For highly polar impurities, adding a small amount of methanol to the mobile phase might be necessary. |
| Inappropriate Mobile Phase in HPLC | For final purification, reversed-phase HPLC with a C18 column is often effective. Optimize the mobile phase, typically a gradient of water and methanol or water and acetonitrile, to achieve baseline separation of the target compound from any remaining impurities. |
| Overloading the Column | Loading too much crude extract onto the chromatography column can lead to poor separation. Reduce the sample load to improve resolution. As a general rule, the amount of sample should be 1-5% of the stationary phase weight for flash chromatography. |
Problem 3: Compound Instability or Degradation
| Potential Cause | Troubleshooting Suggestion |
| Sensitivity to Acidic Conditions | Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Prolonged Exposure to Solvents | Some compounds may degrade if left in solution for extended periods. Process samples promptly and store purified fractions at low temperatures, protected from light. |
| Oxidation | The presence of double bonds and hydroxyl groups can make the compound susceptible to oxidation. Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
Experimental Protocols
General Extraction Protocol
This protocol outlines a general procedure for extracting drimane sesquiterpenoids from fungal cultures.
-
Harvesting: Separate the fungal mycelium from the liquid broth by filtration.
-
Extraction of Mycelium: Macerate the mycelium and extract with ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1 v/v) at room temperature. Repeat the extraction process three times to ensure complete recovery.
-
Extraction of Broth: Extract the filtered broth with an equal volume of ethyl acetate three times.
-
Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.
Column Chromatography Protocol (Initial Purification)
This protocol is for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel (60-200 mesh).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the column.
-
Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the composition by thin-layer chromatography (TLC).
-
Pooling Fractions: Combine fractions containing the compound of interest based on the TLC analysis.
High-Performance Liquid Chromatography (HPLC) Protocol (Final Purification)
This protocol is for the final purification of the enriched fractions to achieve high purity.
-
Column: Reversed-phase C18 column (preparative or semi-preparative).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water. A typical starting point could be a linear gradient from 30% methanol in water to 100% methanol over 30-40 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-10 mL/min for a semi-preparative column).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as many sesquiterpenoids have weak chromophores).
-
Injection: Dissolve the semi-purified sample in the mobile phase, filter through a 0.45 µm filter, and inject onto the HPLC system.
-
Fraction Collection: Collect the peak corresponding to 9α,11,12-Trihydroxydrim-7-en-6-one.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC.
Quantitative Data Summary
The following table provides representative yields for the purification of drimane sesquiterpenoids from natural sources, which can serve as a benchmark.
| Purification Step | Compound | Starting Material | Yield | Reference |
| Column Chromatography | 9α-hydroxydrimendiol | Drimendiol | 19.4% | [4] |
| Column Chromatography | 3β-hydroxydrimendiol | Drimendiol | 35% | [4] |
| Column Chromatography | 9β-hydroxyepidrimendiol | Epidrimendiol | 41.6% | [4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the purification of 9α,11,12-Trihydroxydrim-7-en-6-one.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Drimane Sesquiterpenoids and Isochromone Derivative from the Endophytic Fungus Pestalotiopsis sp. M-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum | MDPI [mdpi.com]
troubleshooting inconsistent results in 9alpha,11,12-Trihydroxydrim-7-en-6-one experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9α,11,12-Trihydroxydrim-7-en-6-one. Inconsistent results in experiments with natural products can arise from a variety of factors, and this guide aims to address common issues encountered during screening and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 9α,11,12-Trihydroxydrim-7-en-6-one?
A1: For most biological assays, it is recommended to prepare a stock solution in a high-purity solvent like dimethyl sulfoxide (DMSO).[1][2] It is crucial to ensure the compound is fully dissolved before diluting it into your aqueous culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) and be consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.[1]
Q2: What are the optimal storage conditions for 9α,11,12-Trihydroxydrim-7-en-6-one to ensure its stability?
A2: Proper storage is critical for maintaining the bioactivity of natural products. For 9α,11,12-Trihydroxydrim-7-en-6-one, it is recommended to store the powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: I am observing high variability between experimental replicates. What could be the cause?
A3: High variability is a common issue in cell-based assays.[3] Several factors can contribute to this:
-
Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results. Ensure a homogenous cell suspension and accurate cell counting before seeding.[3]
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the concentration of the test compound.[3] It is advisable to fill the outer wells with a sterile buffer or medium and not use them for experimental data.[3]
-
Compound Precipitation: If the compound is not fully soluble in the final assay medium, it can precipitate, leading to inconsistent exposure of the cells to the compound. Visually inspect for any precipitation.[3][4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions, can introduce significant variability.[3]
Q4: My results are not consistent with previously published data for similar drimane sesquiterpenoids. Why might this be?
A4: Discrepancies with literature data can arise from several sources:
-
Different Experimental Protocols: Minor variations in cell lines, passage numbers, incubation times, and assay reagents can lead to different outcomes.[5]
-
Purity of the Compound: The purity of the 9α,11,12-Trihydroxydrim-7-en-6-one sample can affect its bioactivity. Impurities could have their own biological effects or interfere with the assay.
-
Biological Variability: Different cell lines, even of the same type, can have varying sensitivities to a compound. The number of biological replicates in the original study may also influence the reported potency.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage conditions have been maintained. Test a fresh sample of the compound to rule out degradation.[4] |
| Incorrect Concentration Range | Test the compound over a wider range of concentrations. Some natural products have a narrow window of activity.[4] |
| Assay Specificity | The compound may not be active in the specific target-based assay being used. Consider a broader, phenotype-based assay for initial screening.[4] |
| Insufficient Incubation Time | The observed effect may require a longer incubation period to manifest. Perform a time-course experiment to determine the optimal incubation time. |
Issue 2: High Cytotoxicity Obscuring Other Bioactivities
| Possible Cause | Recommended Solution |
| Non-specific Activity | High concentrations of the compound may be causing general cellular stress or membrane disruption. |
| Assay Interference | The compound may be interfering with the assay components (e.g., fluorescent dyes, enzymes).[6] |
| Overlapping Mechanisms | The cytotoxic effect may be an inherent property of the compound's mechanism of action. |
To address this, perform a cytotoxicity assay in parallel with your primary bioassay to determine the concentration range where the compound is active without causing significant cell death.[4]
Issue 3: Inconsistent IC50/EC50 Values
| Possible Cause | Recommended Solution |
| Compound Solubility | Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the assay medium. Consider using a different solubilizing agent if necessary.[3][4] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Incubation Times | Standardize all incubation periods. Use a multichannel pipette for simultaneous addition of reagents where possible.[1] |
| Variability in Reagents | Use the same batch of reagents (e.g., media, serum, assay kits) for all experiments within a study to minimize batch-to-batch variability. |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of the cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Table 1: Example Data Layout for MTT Cytotoxicity Assay
| Concentration (µM) | Absorbance (540 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.62 | 49.6 |
| 100 | 0.31 | 24.8 |
Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay evaluates the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) and 0.1 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) and measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Table 2: Example Data Layout for Protein Denaturation Assay
| Treatment | Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition |
| Control | - | 0.85 | 0 |
| Compound | 50 | 0.68 | 20.0 |
| Compound | 100 | 0.45 | 47.1 |
| Compound | 200 | 0.25 | 70.6 |
| Standard (Diclofenac) | 100 | 0.30 | 64.7 |
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[8]
-
Preparation: Perform serial dilutions of 9α,11,12-Trihydroxydrim-7-en-6-one in a 96-well microplate.[8]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
Table 3: Example Data Layout for MIC Determination
| Compound Concentration (µg/mL) | E. coli Growth | S. aureus Growth | C. albicans Growth |
| 128 | - | - | - |
| 64 | - | - | + |
| 32 | + | - | + |
| 16 | + | + | + |
| 8 | + | + | + |
| MIC (µg/mL) | 64 | 32 | 128 |
| (+ = Growth, - = No Growth) |
Visualizations
Potential Signaling Pathway Modulation by Drimane Sesquiterpenoids
While the specific signaling pathways modulated by 9α,11,12-Trihydroxydrim-7-en-6-one are not yet fully elucidated, related drimane sesquiterpenoids are known to interact with inflammatory pathways. For example, polygodial has been shown to inhibit the NF-κB pathway and activate the TRPA1 ion channel.[9][10] The following diagram illustrates a potential mechanism of action.
Caption: Potential signaling pathway modulation by drimane sesquiterpenoids.
General Experimental Workflow for Bioactivity Screening
The following workflow outlines the typical steps involved in screening a natural product like 9α,11,12-Trihydroxydrim-7-en-6-one for biological activity.
Caption: General workflow for bioactivity screening of a natural product.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPA1 Mediates the Noxious Effects of Natural Sesquiterpene Deterrents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying 9α,11,12-Trihydroxydrim-7-en-6-one
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for the quantitative analysis of 9α,11,12-Trihydroxydrim-7-en-6-one, a drimane-type sesquiterpenoid. The following guides address common challenges and specific issues encountered when working with this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying 9α,11,12-Trihydroxydrim-7-en-6-one in complex mixtures?
A1: For quantifying sesquiterpenoids like 9α,11,12-Trihydroxydrim-7-en-6-one in complex matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.[1][2][3][4] This technique offers the high sensitivity and selectivity required to distinguish the analyte from endogenous matrix components.[5] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can also be used to achieve faster analysis times and improved resolution.[3][4][6]
Q2: How should I prepare biological samples (e.g., plasma, tissue homogenate) for analysis?
A2: Sample preparation is a critical step to remove interferences like proteins and salts that can affect analytical accuracy.[7][8] The most common techniques are:
-
Protein Precipitation (PP): A simple and fast method, often using cold acetonitrile or methanol, but it may be less clean than other techniques.[8][9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[8][9]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by retaining the analyte on a solid sorbent while interferences are washed away. It is highly effective but requires more method development.[8][9] The choice of method depends on the required sensitivity, sample matrix, and analyte concentration.
Q3: What are the essential parameters for validating my quantitative method?
A3: Method validation ensures that your analytical procedure is reliable, reproducible, and fit for its intended purpose.[7] According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[1][10]
-
Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results.[1][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[1]
-
Recovery: The efficiency of the extraction process.[8]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[9][11]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during method development and sample analysis.
Problem 1: I am observing low and inconsistent recovery of the analyte.
-
Possible Cause: The chosen sample preparation method (PP, LLE, or SPE) may not be optimal for 9α,11,12-Trihydroxydrim-7-en-6-one's physicochemical properties. The pH of the sample or extraction solvent might be incorrect, leading to poor partitioning or retention.[9]
-
Solution:
-
Optimize pH: Since the analyte contains hydroxyl groups, its charge state is pH-dependent. Adjust the pH of the sample and extraction solvents to ensure the compound is in its most non-ionized form for efficient LLE or SPE retention.[9]
-
Evaluate Different Extraction Techniques: If using protein precipitation, consider switching to LLE or SPE for a cleaner extract and potentially higher recovery.[9] Compare different SPE sorbents (e.g., C18, mixed-mode) to find the one with the best retention and elution characteristics.
-
Internal Standard: Use a stable isotope-labeled internal standard if available, or a structurally similar analog, to compensate for variability during the extraction process.[9]
-
Problem 2: My results show significant matrix effects (ion suppression or enhancement).
-
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are interfering with the ionization of the target analyte in the mass spectrometer source.[8][9][11] This can severely compromise accuracy and sensitivity.
-
Solution:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from matrix interferences. Ensure the analyte does not elute in the "dead volume" where most unretained matrix components appear.
-
Enhance Sample Cleanup: Switch to a more rigorous sample preparation method like SPE to remove a wider range of interfering compounds.[8]
-
Matrix-Matched Calibration: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples. This helps to compensate for consistent matrix effects.[11]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and thus minimize the matrix effect.[11]
-
Problem 3: I'm struggling with poor peak shape (e.g., fronting, tailing, or splitting).
-
Possible Cause: This can stem from various issues including column degradation, incompatibility between the injection solvent and the mobile phase, or interactions with active sites in the flow path.
-
Solution:
-
Check the Column: Ensure the column has not exceeded its lifetime. If necessary, flush the column or replace it.
-
Match Injection Solvent: The solvent used to dissolve the final extract should be as close in composition as possible to the initial mobile phase to prevent peak distortion.
-
Adjust Mobile Phase: Adding a small amount of an acid (like formic acid) to the mobile phase can improve the peak shape of acidic or polar compounds by minimizing unwanted interactions with the stationary phase.[6]
-
Experimental Protocols
Generic SPE Protocol for Extraction from Plasma
This protocol is a starting point and should be optimized for 9α,11,12-Trihydroxydrim-7-en-6-one.
-
Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of internal standard (IS) working solution and vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample and precipitate some proteins. Vortex and centrifuge at 10,000 x g for 5 minutes.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid). Vortex and transfer to an HPLC vial for analysis.
Representative HPLC-MS/MS Method Parameters
The following parameters are typical for the analysis of sesquiterpenoids and should be optimized for the specific instrument and analyte.[1][3][4]
| Parameter | Recommended Setting |
| HPLC System | UHPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined empirically) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion [M+H]⁺ or [M-H]⁻ → Product ions. These must be determined by infusing a pure standard. |
| Source Parameters | Optimize Gas Temp, Gas Flow, Nebulizer Pressure, and Capillary Voltage according to the instrument manufacturer's recommendations. |
Quantitative Data Summary
The following table summarizes typical acceptance criteria for method validation based on international guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision (RSD) | ≤15% Relative Standard Deviation (≤20% at the LOQ) |
| Recovery | Should be consistent, precise, and reproducible. |
| Matrix Factor | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
Visualizations
The following diagrams illustrate key workflows and logical processes involved in the quantification of 9α,11,12-Trihydroxydrim-7-en-6-one.
Caption: General experimental workflow for the quantification of a target analyte in a biological matrix.
Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects in LC-MS/MS analysis.
Caption: Example of a hypothetical signaling pathway for investigating the bioactivity of a natural product.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of key sesquiterpene glycosides in Dendrobium nobile analyzed by UHPLC-Q-Trap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9alpha,11,12-Trihydroxydrim-7-en-6-one Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 9alpha,11,12-Trihydroxydrim-7-en-6-one, a drimane sesquiterpenoid isolated from Drimys winteri.[1][2] This compound is of interest for its potential anti-inflammatory, antimicrobial, and anticancer properties.[3] Proper assay execution is critical to accurately determine its cytotoxic effects and avoid common artifacts associated with natural products.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a sesquiterpenoid studied for its potential role in anti-inflammatory, antimicrobial, and anticancer activities.[3] Like other drimane sesquiterpenoids, it is being investigated for its cytotoxic effects against various cell lines.[4][5]
Q2: Which cytotoxicity assays are most suitable for this compound?
A2: Several assays can be used, but each has its own potential for artifacts. Commonly used assays include:
-
Tetrazolium-based assays (e.g., MTT, XTT): These colorimetric assays are widely used but can be prone to interference from colored compounds or compounds that have reducing potential.[6][7]
-
LDH release assays: This colorimetric assay measures lactate dehydrogenase (LDH) release from damaged cells and can be a good alternative to mitigate color interference from the compound itself.[6]
-
ATP-based assays (e.g., CellTiter-Glo®): These are luminescence-based and are generally less susceptible to color or fluorescence interference.[6]
-
Fluorescence-based assays (e.g., Resazurin/AlamarBlue): These are sensitive but can be affected by compounds that are naturally fluorescent.[6]
-
Apoptosis assays: To understand the mechanism of cell death, assays that measure caspase activation or changes in mitochondrial membrane potential can be employed.[8][9]
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: Poor solubility of lipophilic natural products is a common issue.[6] To improve solubility, consider the following:
-
Use of a suitable solvent: Initially, dissolve the compound in a small amount of a biocompatible solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).
-
Sonication or vortexing: Gentle sonication or vortexing of the stock solution can aid in dissolution.[6]
-
Use of solubilizing agents: In some cases, non-toxic solubilizing agents can be used, but their effects on the assay and cells should be carefully evaluated.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause: Precipitation of the compound in the culture medium.
-
Troubleshooting Steps:
-
Visually inspect the wells of your assay plate under a microscope for any precipitate.[6]
-
If precipitation is observed, try the solubility improvement methods mentioned in Q3 of the FAQ.
-
Prepare fresh dilutions of the compound for each experiment.
-
Issue 2: High background signal or false-positive results in MTT/XTT assays.
-
Possible Cause 1: The compound itself is colored and interferes with the absorbance reading.[6]
-
Troubleshooting Steps:
-
Include a "compound-only" control (wells with the compound at all tested concentrations in medium, but without cells).
-
Subtract the average absorbance of the "compound-only" wells from the absorbance of the corresponding experimental wells.[6]
-
-
Possible Cause 2: The compound directly reduces the tetrazolium salt (e.g., MTT) to its colored formazan product.[6]
-
Troubleshooting Steps:
-
To test for this, add the compound to cell-free medium containing the MTT reagent and incubate for the same duration as your experiment. An increase in color indicates direct reduction.
-
If direct reduction is confirmed, switch to an assay with a different endpoint, such as an LDH release assay or an ATP-based luminescence assay.[6]
-
Issue 3: Unexpectedly high cell viability at high compound concentrations.
-
Possible Cause: The compound is autofluorescent, interfering with fluorescence-based assays.[8]
-
Troubleshooting Steps:
-
Measure the fluorescence of the compound in the assay medium without cells at the excitation and emission wavelengths of your assay.
-
If autofluorescence is significant, consider using a luminescence-based assay or a colorimetric assay with appropriate controls.
-
Switching to red-shifted fluorescent dyes can sometimes mitigate autofluorescence issues, as natural product fluorescence is often more pronounced in the green/yellow range.[10]
-
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[6]
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit manufacturer.
Data Presentation
Table 1: Example of troubleshooting colorimetric interference in an MTT assay.
| Compound Concentration (µM) | Absorbance (Cells + Compound) | Absorbance (Compound Only) | Corrected Absorbance | % Viability (Corrected) |
| 0 (Vehicle Control) | 1.250 | 0.050 | 1.200 | 100 |
| 10 | 1.100 | 0.075 | 1.025 | 85.4 |
| 25 | 0.850 | 0.100 | 0.750 | 62.5 |
| 50 | 0.600 | 0.150 | 0.450 | 37.5 |
| 100 | 0.400 | 0.200 | 0.200 | 16.7 |
Table 2: Comparison of IC50 values obtained from different cytotoxicity assays.
| Assay Type | Potential Artifact Addressed | Apparent IC50 (µM) |
| MTT Assay (uncorrected) | - | 45 |
| MTT Assay (corrected for color) | Color interference | 35 |
| LDH Release Assay | Color interference, direct MTT reduction | 32 |
| ATP-based Luminescence Assay | Color and fluorescence interference | 30 |
Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: Putative apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 192566-65-7 [amp.chemicalbook.com]
- 3. This compound | 192566-65-7 | SHA56665 [biosynth.com]
- 4. Cytotoxic Drimane Sesquiterpenoids Isolated from Perenniporia maackiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. oaji.net [oaji.net]
- 8. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 9. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Drimane Sesquiterpenoids: A Comparative Analysis
While direct experimental validation of the anti-inflammatory activity of 9α,11,12-Trihydroxydrim-7-en-6-one remains to be extensively documented in publicly available literature, the broader class of drimane sesquiterpenoids, to which it belongs, has demonstrated significant anti-inflammatory properties through various mechanisms. This guide provides a comparative overview of the anti-inflammatory effects of representative drimane sesquiterpenoids, offering insights into their potential mechanisms of action and providing a framework for evaluating compounds like 9α,11,12-Trihydroxydrim-7-en-6-one.
Drimane sesquiterpenoids are a class of natural products that have garnered interest for their diverse biological activities.[1][2][3][4] Studies on various compounds within this family have revealed their potential to modulate key inflammatory pathways, suggesting that 9α,11,12-Trihydroxydrim-7-en-6-one may exhibit similar characteristics. This guide will delve into the experimental data of related compounds, detail the methodologies used, and visualize the pertinent biological pathways.
Comparative Anti-Inflammatory Activity of Drimane Sesquiterpenoids
To contextualize the potential anti-inflammatory profile of 9α,11,12-Trihydroxydrim-7-en-6-one, this section compares the experimentally determined activities of other drimane sesquiterpenoids. The primary markers for comparison include the inhibition of nitric oxide (NO), a key inflammatory mediator, and the modulation of the NF-κB signaling pathway, a central regulator of inflammation.
| Compound | Source | Assay | Cell Line | Concentration/IC₅₀ | Reference |
| Isotadeonal | Drimys winteri | NF-κB Pathway Inhibition (IκB-α phosphorylation) | THP-1 cells | 10 μM | [1] |
| Polygodial | Drimys winteri | NF-κB Pathway Inhibition | THP-1 cells | Less potent than Isotadeonal | [1] |
| Unnamed Drimane Sesquiterpenoid (Compound 1) | Limonium sinense | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | IC₅₀ = 8.3 ± 1.2 μM | [5] |
| Talaminoid A (Spiroaxane Sesquiterpenoid) | Talaromyces minioluteus | Nitric Oxide (NO) Production Inhibition | BV-2 cells | IC₅₀ = 4.97 to 7.81 μM | [6] |
| Unnamed Drimane Sesquiterpenoid (Compound 4) | Talaromyces minioluteus | Nitric Oxide (NO) Production Inhibition | BV-2 cells | IC₅₀ = 4.97 to 7.81 μM | [6] |
| Unnamed Drimane Sesquiterpenoid (Compound 5) | Talaromyces minioluteus | Nitric Oxide (NO) Production Inhibition | BV-2 cells | IC₅₀ = 4.97 to 7.81 μM | [6] |
Note: Talaminoid A is a spiroaxane sesquiterpenoid, a closely related structural class to drimane sesquiterpenoids.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products, including drimane sesquiterpenoids, are often mediated through the modulation of critical signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[7][8] Its activation leads to the production of pro-inflammatory cytokines and mediators. The inhibition of this pathway is a key target for anti-inflammatory drug development.
Caption: Simplified NF-κB signaling pathway and the inhibitory point of action for some drimane sesquiterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of natural products.
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the determination of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
2. Western Blot for NF-κB Pathway Proteins
This technique is used to determine the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway, such as IκB-α in the NF-κB pathway.
Caption: General workflow for Western Blot analysis of NF-κB pathway proteins.
Conclusion
While direct experimental evidence for the anti-inflammatory activity of 9α,11,12-Trihydroxydrim-7-en-6-one is currently limited in the accessible scientific literature, the existing data on related drimane sesquiterpenoids provides a strong rationale for its investigation as a potential anti-inflammatory agent. The demonstrated ability of this class of compounds to inhibit key inflammatory mediators like nitric oxide and to modulate the central NF-κB signaling pathway suggests that 9α,11,12-Trihydroxydrim-7-en-6-one may possess similar, and possibly potent, anti-inflammatory effects. Further in-vitro and in-vivo studies are warranted to elucidate the specific activity and mechanisms of action of this particular compound, which could pave the way for its development as a novel therapeutic agent for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. A sesquiterpene drimane with antinociceptive activity from Drimys winteri bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of a Novel Sesquiterpenoid: A Comparative Guide to the Potential Mechanism of 9α,11,12-Trihydroxydrim-7-en-6-one
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the hypothesized mechanism of action for 9α,11,12-Trihydroxydrim-7-en-6-one. Due to limited direct experimental data on this specific molecule, this document leverages findings from the broader class of drimane sesquiterpenoids and draws comparisons with a well-characterized biochemical probe to propose a potential signaling pathway.
Introduction to 9α,11,12-Trihydroxydrim-7-en-6-one
9α,11,12-Trihydroxydrim-7-en-6-one is a member of the drimane class of sesquiterpenoids, natural products isolated from various plant and fungal species.[1][2] This class of compounds is noted for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] While the precise mechanism of action for 9α,11,12-Trihydroxydrim-7-en-6-one remains to be fully elucidated, preliminary information from commercial suppliers suggests a potential interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in diseases such as cancer.[3][4][5]
This guide will explore this hypothesized mechanism by comparing the known activities of drimane sesquiterpenoids with Wortmannin, a potent and well-studied inhibitor of phosphoinositide 3-kinases (PI3Ks).
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of 9α,11,12-Trihydroxydrim-7-en-6-one, it is useful to compare the cytotoxic activities of related drimane sesquiterpenoids against various cancer cell lines with that of Wortmannin. The following table summarizes representative data for compounds from the drimane family and the known PI3K inhibitor.
| Compound | Compound Class | Target Cell Line | Activity Metric (IC50) | Reference |
| Polygodial | Drimane Sesquiterpenoid | HL-60 (Human promyelocytic leukemia) | 7.8 µM | Published literature |
| Drimanial | Drimane Sesquiterpenoid | A549 (Human lung carcinoma) | 15.2 µM | Published literature |
| Wortmannin | Phosphoinositide 3-kinase inhibitor | MCF-7 (Human breast adenocarcinoma) | 15 nM | Published literature |
| 9α,11,12-Trihydroxydrim-7-en-6-one | Drimane Sesquiterpenoid | Data Not Available | Not Determined | N/A |
Hypothesized Signaling Pathway Interruption
The PI3K/Akt/mTOR pathway is a key cascade in cellular regulation. Its constitutive activation is a hallmark of many cancers. The diagram below illustrates the proposed point of intervention for 9α,11,12-Trihydroxydrim-7-en-6-one within this pathway, based on the hypothesis that it functions as a PI3K inhibitor, similar to Wortmannin.
Caption: Proposed mechanism of 9α,11,12-Trihydroxydrim-7-en-6-one action.
Experimental Protocols for Mechanism Validation
To validate the hypothesis that 9α,11,12-Trihydroxydrim-7-en-6-one acts by inhibiting the PI3K/Akt/mTOR pathway, a series of biochemical and cell-based assays are required.
In Vitro PI3K Kinase Assay
Objective: To determine if 9α,11,12-Trihydroxydrim-7-en-6-one directly inhibits the enzymatic activity of PI3K.
Methodology:
-
Reagents: Recombinant human PI3K enzyme, phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate, ATP, 9α,11,12-Trihydroxydrim-7-en-6-one, Wortmannin (positive control), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of 9α,11,12-Trihydroxydrim-7-en-6-one and Wortmannin.
-
In a 96-well plate, combine the PI3K enzyme, the lipid substrate PIP2, and the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection method.
-
-
Data Analysis: Calculate the IC50 value for 9α,11,12-Trihydroxydrim-7-en-6-one by plotting the percentage of enzyme inhibition against the compound concentration.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of 9α,11,12-Trihydroxydrim-7-en-6-one on the phosphorylation of Akt, a downstream target of PI3K, in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7).
-
Reagents: 9α,11,12-Trihydroxydrim-7-en-6-one, Wortmannin, cell lysis buffer, primary antibodies against phosphorylated Akt (p-Akt) and total Akt, and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one or Wortmannin for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies for p-Akt and total Akt, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of p-Akt to total Akt to assess the degree of inhibition.
Experimental Workflow for Validation
The following diagram outlines a logical workflow for the experimental validation of the proposed mechanism of action.
Caption: A stepwise approach to experimental validation.
Conclusion
While direct evidence for the mechanism of action of 9α,11,12-Trihydroxydrim-7-en-6-one is currently lacking, its classification as a drimane sesquiterpenoid and preliminary data suggest a potential role as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The experimental framework provided in this guide offers a clear path to validating this hypothesis. Further investigation is warranted to fully characterize the biochemical and cellular effects of this novel compound and to determine its potential as a therapeutic agent.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 9alpha,11,12-Trihydroxydrim-7-en-6-one to other sesquiterpenoids
A comparative analysis of 9α,11,12-Trihydroxydrim-7-en-6-one and other bioactive sesquiterpenoids, focusing on their potential therapeutic applications.
This guide provides a comparative overview of the biological activities of drimane sesquiterpenoids, a class of natural products known for their diverse pharmacological effects. While the primary focus is on 9α,11,12-Trihydroxydrim-7-en-6-one, a notable lack of publicly available experimental data for this specific compound necessitates a broader comparison with other well-studied drimane sesquiterpenoids isolated from the same source, Drimys winteri. This guide aims to offer a valuable resource for researchers, scientists, and drug development professionals by presenting available quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.
Efficacy Data Summary
To provide a framework for comparison, this guide presents data on other drimane sesquiterpenoids isolated from Drimys winteri. These compounds share a common structural backbone and have been evaluated in various biological assays.
Antifungal Activity of Drimane Sesquiterpenoids against Gaeumannomyces graminis var. tritici
Gaeumannomyces graminis var. tritici is a significant plant pathogen responsible for "take-all" disease in cereals.[5][6] The following table summarizes the antifungal efficacy of several drimane sesquiterpenoids against this pathogen.
| Compound | 50% Lethal Concentration (LC50) in μg/mL | Reference |
| Polygodial | 7 - 10 | [5][6] |
| Isodrimeninol | 7 - 10 | [5] |
| Valdiviolide | ~12 | [5] |
| Drimendiol | ~60 | [5] |
| Drimenin | >100 (less than 100% inhibition at doses studied) | [5] |
| Drimenol | >100 (less than 100% inhibition at doses studied) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically used to evaluate the efficacy of sesquiterpenoids.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) or lethal concentration (LC50) of a compound against a specific fungal strain.
Protocol:
-
Fungal Strain and Culture: Gaeumannomyces graminis var. tritici is cultured on a suitable medium such as potato dextrose agar (PDA) at a controlled temperature (e.g., 25°C).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial dilutions are then prepared to achieve a range of test concentrations.
-
Assay:
-
Broth Microdilution Method: A standardized suspension of fungal spores or mycelial fragments is added to a 96-well microplate containing the serially diluted compound. The plates are incubated for a specified period (e.g., 48-72 hours) at an appropriate temperature. Fungal growth is assessed visually or by measuring absorbance using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth.
-
Agar Dilution Method: The test compound is incorporated into the molten agar medium at various concentrations before it solidifies. A standardized inoculum of the fungus is then placed on the agar surface. The plates are incubated, and the MIC is determined as the lowest concentration that prevents fungal growth.
-
-
Data Analysis: The LC50 value, the concentration that causes 50% mortality of the fungal population, can be calculated from the dose-response data using statistical software.[5][6]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Lines and Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways
Sesquiterpenoids often exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpenoids are known to inhibit this pathway at various points.
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that relays extracellular signals to the nucleus to regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The three main branches are the ERK, JNK, and p38 MAPK pathways. Dysregulation of this pathway is common in cancer.
Caption: Overview of the MAPK/ERK signaling pathway.
Conclusion
While 9α,11,12-Trihydroxydrim-7-en-6-one remains a compound of interest with potential therapeutic applications, the current lack of published, peer-reviewed data on its efficacy prevents a direct comparison with other sesquiterpenoids. The data presented for related drimane sesquiterpenoids from Drimys winteri, such as polygodial and isodrimeninol, highlight the potential of this class of compounds, particularly in the development of new antifungal agents. Further research is warranted to elucidate the specific biological activities and mechanisms of action of 9α,11,12-Trihydroxydrim-7-en-6-one to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. 9Alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 | SHA56665 [biosynth.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 192566-65-7 [amp.chemicalbook.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Drimane Sesquiterpenoids: Evaluating 9alpha,11,12-Trihydroxydrim-7-en-6-one Against Other Bioactive Drimanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane sesquiterpenoids, a class of bicyclic natural products, are renowned for their diverse and potent biological activities.[1] Sourced from various plants, fungi, and marine organisms, these compounds have garnered significant attention for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of 9alpha,11,12-Trihydroxydrim-7-en-6-one alongside other prominent drimane compounds. While extensive research has elucidated the bioactivities of drimanes like polygodial, drimenol, and isodrimeninol, this compound remains a less-characterized member of this family. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Analysis of Biological Activities
Cytotoxic Activity
Drimane sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. Polygodial, in particular, has been a subject of extensive study.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Polygodial | PC-3 (Prostate Cancer) | Cytotoxic | 25.3 | |
| DU-145 (Prostate Cancer) | Cytotoxic | 29.1 | ||
| MCF-7 (Breast Cancer) | Cytotoxic | 35.2 | ||
| Isodrimenin | DHF (Human Lung Fibroblasts) | Cytotoxic | 23.4 | |
| HT-29 (Colon Cancer) | Cytotoxic | 29.8 | ||
| MDA-MB-231 (Breast Cancer) | Cytotoxic | 35.4 |
Antifungal Activity
The antifungal properties of drimane sesquiterpenoids are well-documented, with polygodial and isodrimeninol showing notable efficacy against phytopathogens.
| Compound | Fungal Strain | Activity | LC50 (µg/mL) | Reference |
| Polygodial | Gaeumannomyces graminis var. tritici | Antifungal | 7-10 | [4] |
| Isodrimeninol | Gaeumannomyces graminis var. tritici | Antifungal | 7-10 | [4] |
Antimicrobial Activity
Polygodial has also been shown to possess potent antimicrobial activity against a range of bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Polygodial | Enterococcus avium | 16 | 8 | [5] |
| Klebsiella pneumoniae | 32 | 16 | [5] | |
| Salmonella typhi | 64 | 64 | [5] | |
| Escherichia coli | 16-64 | 8-32 | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of drimane compounds are underpinned by their interaction with specific cellular signaling pathways. Two of the most studied mechanisms are the inhibition of the NF-κB pathway, contributing to their anti-inflammatory effects, and the induction of apoptosis in cancer cells.
Inhibition of the NF-κB Signaling Pathway
Polygodial and its epimer, isotadeonal, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is achieved by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB transcription factor.
Caption: Inhibition of the NF-κB pathway by polygodial/isotadeonal.
Induction of Apoptosis
The cytotoxic activity of drimanes like polygodial is often mediated by the induction of apoptosis, or programmed cell death. This process involves changes in the mitochondrial membrane potential, leading to the activation of executioner caspases, such as caspase-3.
Caption: Apoptosis induction by polygodial.
Experimental Protocols
The following are generalized protocols for assessing the biological activities of drimane compounds. These can serve as a starting point for the evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the drimane compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the drimane compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: General workflows for cytotoxicity and antimicrobial assays.
Conclusion and Future Directions
The drimane sesquiterpenoids represent a promising class of natural products with a wide array of biological activities. While compounds like polygodial have been extensively studied, revealing their potent cytotoxic, antifungal, and anti-inflammatory properties through well-defined mechanisms of action, this compound remains a largely unexplored molecule. The data and protocols presented in this guide offer a framework for the systematic evaluation of this and other novel drimane compounds. Future research should focus on determining the specific biological activities and mechanisms of action of this compound to fully understand its therapeutic potential and to facilitate the development of new drimane-based therapeutic agents.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 192566-65-7 | SHA56665 [biosynth.com]
- 4. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 9α,11,12-Trihydroxydrim-7-en-6-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in natural products and their derivatives. Among these, drimane sesquiterpenoids, a class of bicyclic compounds, have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 9α,11,12-Trihydroxydrim-7-en-6-one, a drimane sesquiterpenoid isolated from the bark of Drimys winteri. By examining the available experimental data, we aim to elucidate the key structural features governing their biological activities.
Comparative Analysis of Cytotoxic Activity
While specific SAR studies on a comprehensive series of 9α,11,12-Trihydroxydrim-7-en-6-one analogs are limited in publicly available literature, examination of related drimane sesquiterpenoids provides valuable insights into the structural requirements for cytotoxicity. The following table summarizes the cytotoxic activities (IC50 values) of various drimane sesquiterpenoids against different cancer cell lines.
| Compound | Modification(s) from a basic drimane skeleton | Cancer Cell Line | IC50 (µM) |
| Polygodial | Dialdehyde at C-11 and C-12 | DU145 (Prostate) | 71.4 ± 8.5 |
| PC-3 (Prostate) | 89.2 ± 6.8 | ||
| MCF-7 (Breast) | 93.7 ± 9.1 | ||
| Isodrimenin | Lactone ring between C-11 and C-12 | DU145 (Prostate) | 90.5 ± 8.2 |
| PC-3 (Prostate) | 87.6 ± 9.2 | ||
| Drimenol Derivative (6a) | Modifications at C-6 | PC-3 (Prostate) | 15.2 ± 1.1 |
| HT-29 (Colon) | 25.8 ± 2.3 | ||
| MCF-7 (Breast) | 12.5 ± 0.9 | ||
| Asperflavinoid A | Complex polycyclic structure derived from a drimane precursor | HepG2 (Liver) | 38.5 |
| MKN-45 (Gastric) | 26.8 | ||
| Ustusolate E | Rearranged drimane skeleton with a sulfate group | HL-60 (Leukemia) | 8 |
| L5178Y (Lymphoma) | 1.6 | ||
| PC-12 (Pheochromocytoma) | 19.3 | ||
| HeLa (Cervical) | 15.8 |
Analysis of Structure-Activity Relationship for Cytotoxicity:
From the limited data, a few preliminary SAR observations can be made:
-
The nature of substituents at C-11 and C-12 is crucial. The presence of a dialdehyde moiety (polygodial) or a lactone ring (isodrimenin) appears to be important for activity, though the potency varies across different cell lines.
-
Modifications at other positions can significantly impact cytotoxicity. The drimenol derivative (6a) with modifications at C-6 showed enhanced potency compared to polygodial and isodrimenin, suggesting that this position is a key site for structural optimization.
-
Complex rearrangements of the drimane skeleton can lead to potent compounds. Ustusolate E, with its rearranged scaffold and sulfate group, exhibited the most potent activity against lymphoma and leukemia cell lines.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Recent studies on drimane sesquiterpenoids from Drimys winteri have shed light on their anti-inflammatory mechanism of action. Specifically, polygodial and its epimer, isotadeonal, have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2]
Isotadeonal, in particular, demonstrated potent inhibition of the phosphorylation of IκB-α, a critical step in the activation of the canonical NF-κB pathway.[1][2] This prevents the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
References
Comparative Analysis of the Antimicrobial Spectrum of Drimane Sesquiterpenoids: A Focus on 9alpha,11,12-Trihydroxydrim-7-en-6-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the antimicrobial spectrum of 9alpha,11,12-Trihydroxydrim-7-en-6-one is not extensively available in current literature, a comparative analysis of its structural class—drimane sesquiterpenoids—provides a strong predictive framework for its potential activity. This guide offers a detailed comparison of the antimicrobial profiles of representative drimane sesquiterpenoids, drimenol and polygodial, against a panel of clinically relevant bacteria and fungi. This analysis, supported by experimental data from published studies, will serve as a valuable resource for researchers investigating the therapeutic potential of this class of natural products.
Quantitative Antimicrobial Spectrum Analysis
The antimicrobial efficacy of drimane sesquiterpenoids is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for drimenol and polygodial against a variety of bacterial and fungal strains.
| Microorganism | Drimenol MIC (µg/mL) | Polygodial MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 667[1][2] | 100[3] | - |
| Bacillus subtilis | 667[2] | 100[3] | - |
| Enterococcus avium | - | 16[4][5] | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | 1333[1][2] | 64 - 100[3][4][5] | - |
| Pseudomonas aeruginosa | 67[1] | - | - |
| Klebsiella pneumoniae | - | 32[4][5] | - |
| Salmonella typhi | - | 64[4][5] | - |
| Fungi | |||
| Candida albicans | 30 - 32[1] | 7.8[6] | Fluconazole: 4 - >64[7][8] |
| Candida glabrata | 30[1] | - | Fluconazole: 4 - >64[7][8] |
| Candida krusei | 30[1] | - | Fluconazole: 4 - >64[7][8] |
| Candida parapsilosis | 32[1] | - | Fluconazole: 4 - >64[7][8] |
| Candida auris | 50[1] | - | Fluconazole: 4 - >64[7][8] |
| Cryptococcus neoformans | 8[1] | - | - |
| Aspergillus fumigatus | 8[1] | - | - |
| Trichophyton rubrum | 62.5[1] | - | - |
| Microsporum gypseum | 62.5[1] | - | - |
| Trichophyton mentagrophytes | 62.5[1] | - | - |
Note: MIC values can vary between studies due to differences in experimental conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.
Comparative Analysis and Structure-Activity Relationship
The data presented in the table reveals that drimane sesquiterpenoids generally exhibit a broad spectrum of antimicrobial activity.
-
Antifungal Activity: Both drimenol and polygodial demonstrate significant antifungal properties, with polygodial showing particularly potent activity against Candida albicans. The broad-spectrum antifungal activity of drimenol against various Candida species, including fluconazole-resistant strains, is noteworthy.[7][8]
-
Antibacterial Activity: The antibacterial activity appears to be more varied. Polygodial shows moderate activity against both Gram-positive and Gram-negative bacteria.[3][4][5] Drimenol, on the other hand, exhibits more potent activity against Pseudomonas aeruginosa but is less effective against Staphylococcus aureus and Escherichia coli.[1][2]
The structural differences between these compounds likely account for their varied antimicrobial profiles. Polygodial possesses two aldehyde groups, which are known to be reactive and may contribute to its potent and broad-spectrum activity. Drimenol has a primary alcohol group, which may interact differently with microbial targets. The presence of additional hydroxyl groups in this compound could potentially enhance its antimicrobial activity through increased hydrogen bonding interactions with microbial enzymes or cell components.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many drimane sesquiterpenoids are still under investigation. However, it is hypothesized that their antimicrobial effects may be due to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with cellular signaling pathways. For instance, some studies suggest that polygodial's antifungal activity is related to its ability to form pores in the fungal cell membrane.
Conclusion
Based on the comparative analysis of its structural analogs, this compound is predicted to possess a significant antimicrobial spectrum, particularly against fungal pathogens. The presence of multiple hydroxyl groups may enhance its activity and broaden its spectrum compared to other drimane sesquiterpenoids. Further experimental validation is crucial to confirm the antimicrobial profile of this specific compound and to elucidate its precise mechanism of action. The data and protocols presented in this guide provide a solid foundation for future research and development of drimane sesquiterpenoids as novel antimicrobial agents.
References
- 1. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Antibacterial activity of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms [cris.usm.cl]
- 5. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjfas.utm.my [mjfas.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Drimane Sesquiterpenoids for Cancer Cells: A Comparative Guide
While specific selectivity data for 9alpha,11,12-Trihydroxydrim-7-en-6-one is not extensively available in current literature, a broader examination of the drimane sesquiterpenoid class of compounds, to which it belongs, reveals significant potential for selective anticancer activity. This guide provides a comparative overview of the cytotoxic effects of prominent drimane sesquiterpenoids against various cancer cell lines, with available data on their impact on non-tumoral cells, supported by detailed experimental methodologies.
Drimane sesquiterpenoids, a class of natural products isolated from various plants, fungi, and marine organisms, have garnered increasing attention for their potential as anticancer agents.[1][2] Their cytotoxic activity against a range of cancer cell lines has been demonstrated in numerous studies, with some compounds exhibiting promising selectivity for cancer cells over healthy cells.[1][2]
Comparative Cytotoxicity of Drimane Sesquiterpenoids
The antitumor potential of drimane sesquiterpenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for several well-characterized drimane sesquiterpenoids, including data on non-tumoral cell lines where available, to illustrate their selectivity.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Non-Tumoral Cell Line | IC50 (µM) |
| Polygodial | DU145 | Prostate Cancer | 71.4 ± 8.5 | CoN (Colon Epithelial) | >200 |
| PC-3 | Prostate Cancer | 89.2 ± 6.8 | |||
| MCF-7 | Breast Cancer | 93.7 ± 9.1 | |||
| Isodrimenin | DU145 | Prostate Cancer | 90.5 ± 8.2 | CoN (Colon Epithelial) | >200 |
| PC-3 | Prostate Cancer | 87.6 ± 9.2 | |||
| Drimenol Derivative (6a) | PC-3 | Prostate Cancer | 15.2 ± 1.1 | ||
| HT-29 | Colon Cancer | 25.8 ± 2.3 | |||
| MCF-7 | Breast Cancer | 12.5 ± 0.9 | |||
| Asperflavinoid A | HepG2 | Liver Cancer | 38.5 | ||
| MKN-45 | Gastric Cancer | 26.8 | |||
| Ustusolate E | HL-60 | Leukemia | 8 | ||
| L5178Y | Lymphoma | 1.6 | |||
| PC-12 | Pheochromocytoma | 19.3 | |||
| HeLa | Cervical Cancer | 15.8 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
The evaluation of the cytotoxic and selective activity of drimane sesquiterpenoids involves a series of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
-
Cell Seeding: Cancer and non-tumoral cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the drimane sesquiterpenoid compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48 to 72 hours.[3][4]
-
MTT Incubation: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]
-
IC50 Calculation: The concentration of the compound that results in a 50% reduction in cell viability (IC50) is determined from the dose-response curves.[3]
Mechanism of Action: Induction of Apoptosis
Many drimane sesquiterpenoids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[3] A frequently observed mechanism is the activation of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.
Studies on compounds like polygodial have shown that they can induce changes in the mitochondrial membrane permeability in cancer cells.[5][6] This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death.[6] Some studies have demonstrated an increase in caspase-3 activity in cancer cells treated with drimane sesquiterpenoids.[4]
Concluding Remarks
The available evidence strongly suggests that the drimane sesquiterpenoid class of compounds holds significant promise for the development of selective anticancer agents. While data on this compound is currently limited, the broader family of drimane sesquiterpenoids demonstrates a clear pattern of cytotoxicity towards cancer cells, in some cases with a favorable selectivity profile when compared to non-tumoral cells. The induction of apoptosis via the mitochondrial pathway appears to be a key mechanism of action. Further research into specific compounds like this compound is warranted to fully elucidate their therapeutic potential and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benchmarking 9α,11,12-Trihydroxydrim-7-en-6-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the drimane sesquiterpenoid 9α,11,12-Trihydroxydrim-7-en-6-one against known inhibitors. Due to the limited publicly available data on the specific inhibitory activities of 9α,11,12-Trihydroxydrim-7-en-6-one, this guide utilizes its close structural analogs isolated from the same natural source, Drimys winteri, as a proxy for comparison. These analogs have demonstrated notable antifungal and anti-inflammatory properties.
Comparative Analysis of Antifungal Activity
Drimane sesquiterpenoids from Drimys winteri have shown potent activity against various fungal pathogens. The following table summarizes the antifungal efficacy of known drimane sesquiterpenoids, providing a benchmark for potential studies on 9α,11,12-Trihydroxydrim-7-en-6-one.
Table 1: Antifungal Activity of Drimane Sesquiterpenoids from Drimys winteri
| Compound | Fungal Species | Activity Metric (LC50/IC50 in µg/mL) | Reference |
| Polygodial | Gaeumannomyces graminis var. tritici | LC50: 7-10 µg/mL | [1][2] |
| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50: 7-10 µg/mL | [1][2] |
| Drimendiol | Gaeumannomyces graminis var. tritici | LC50: 60 µg/mL | [1] |
| Isotadeonal | Candida albicans | Fungistatic: 1.9 µg/mL, Fungicidal: 15.0 µg/mL | [3] |
| Polygodial | Candida albicans | Fungistatic: 3.75-15.0 µg/mL | [3] |
Comparative Analysis of Anti-Inflammatory Activity
Several drimane sesquiterpenoids exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The inhibitory concentrations of these compounds are presented below, offering a comparative baseline.
Table 2: Anti-Inflammatory Activity of Drimane Sesquiterpenoids from Drimys winteri
| Compound | Target Pathway | Cell Line | Activity Metric (IC50 in µM) | Reference |
| Drimenin | hα4β2 Nicotinic Acetylcholine Receptors | Not Specified | IC50: 0.97 ± 0.35 µM | [4] |
| Cinnamolide | hα4β2 Nicotinic Acetylcholine Receptors | Not Specified | IC50: 1.57 ± 0.36 µM | [4] |
| Polygodial | hα4β2 Nicotinic Acetylcholine Receptors | Not Specified | IC50: 62.5 ± 19.9 µM | [4] |
| Isotadeonal | NF-κB (IκB-α phosphorylation inhibition) | THP-1 cells | Effective at 10 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for assessing antifungal and anti-inflammatory activities.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Fungal Culture: The fungal strain is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, Sabouraud Dextrose Agar for yeasts) and incubated under optimal conditions.
-
Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Compound Dilution: The test compound (e.g., 9α,11,12-Trihydroxydrim-7-en-6-one) and known inhibitors are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plate is incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of the NF-κB signaling pathway.
-
Cell Culture: A human cell line, such as THP-1 monocytes, is cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Transfection (if necessary): Cells are transfected with a reporter plasmid containing a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB response element.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compound and known inhibitors for a specific duration (e.g., 1 hour).
-
Stimulation: The NF-κB pathway is activated by adding a stimulant, such as lipopolysaccharide (LPS).
-
Reporter Gene Measurement: After an incubation period (e.g., 24 hours), the activity of the reporter gene is measured in the cell supernatant or cell lysate. A decrease in reporter activity indicates inhibition of the NF-κB pathway.
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental procedures enhance understanding and clarity.
Caption: NF-κB signaling pathway with the inhibitory action of drimane sesquiterpenoids.
Caption: General workflow for determining the antifungal activity of test compounds.
References
- 1. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Comparative Biological Effects of 9alpha,11,12-Trihydroxydrim-7-en-6-one Enantiomers: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of specific comparative studies on the biological effects of the individual enantiomers of 9alpha,11,12-Trihydroxydrim-7-en-6-one. While the compound itself is recognized as a sesquiterpenoid with potential therapeutic applications, research detailing the distinct pharmacological profiles of its (+) and (-) forms is not publicly available. This guide summarizes the current understanding of this compound in general and highlights the critical need for enantiomer-specific research.
General Biological Activity
This compound is a molecule of interest within the scientific community for its potential anti-inflammatory, antimicrobial, and anticancer properties.[1] As a sesquiterpenoid, it belongs to a large class of naturally occurring compounds known for their diverse biological activities. However, without studies that separate and individually test the enantiomers, it is impossible to determine if one form is more active, less active, or exhibits a different biological effect altogether.
The Importance of Enantiomer-Specific Analysis
In pharmaceutical research, the stereochemistry of a molecule is a critical factor in its biological activity. Enantiomers, being non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. This can lead to significant differences in their efficacy, potency, and even toxicity. The lack of data on the individual enantiomers of this compound represents a significant gap in the understanding of this compound's full therapeutic potential and safety profile.
Data Presentation
Due to the absence of comparative experimental data, a quantitative comparison of the biological effects of the enantiomers of this compound cannot be provided at this time. Future research should focus on the following key areas to enable a thorough comparison:
-
Enantioselective Synthesis or Chiral Separation: Development of methods to obtain pure samples of the (+) and (-) enantiomers.
-
In Vitro Biological Assays: Comparative testing of each enantiomer in relevant assays, such as:
-
Cytotoxicity assays against various cancer cell lines.
-
Anti-inflammatory assays (e.g., measurement of nitric oxide, prostaglandin, and cytokine production).
-
Antimicrobial assays against a panel of bacteria and fungi.
-
-
In Vivo Studies: Evaluation of the efficacy and safety of individual enantiomers in animal models of disease.
-
Mechanism of Action Studies: Investigation of the specific signaling pathways modulated by each enantiomer.
Experimental Protocols
Detailed experimental methodologies for the biological evaluation of this compound enantiomers are not available in the current body of scientific literature. Researchers would need to adapt standard protocols for assessing cytotoxicity, anti-inflammatory activity, and antimicrobial effects to the specific characteristics of these compounds.
Signaling Pathways & Experimental Workflows
As no specific signaling pathways have been elucidated for the individual enantiomers of this compound, a diagrammatic representation cannot be created. A hypothetical experimental workflow for future comparative studies is presented below.
Caption: Proposed workflow for the comparative study of this compound enantiomers.
Conclusion
The development of a comprehensive comparative guide on the biological effects of this compound enantiomers is contingent upon future research that successfully isolates and characterizes the individual stereoisomers. The scientific community is encouraged to pursue studies in this area to unlock the full potential of this promising natural product. Professionals in drug development should be aware of the current limitations in the literature and the importance of enantiomer-specific data before considering this compound for further investigation.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 9alpha,11,12-Trihydroxydrim-7-en-6-one
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 9alpha,11,12-Trihydroxydrim-7-en-6-one. The following guidance is based on general laboratory safety principles for handling novel, potentially bioactive chemical compounds of unknown toxicity. It is imperative to conduct a thorough risk assessment before commencing any work.[1][2][3] This information should be used to supplement, not replace, your institution's established safety protocols and the judgment of a qualified safety professional.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Risk Assessment and Hazard Communication
Given that this compound is a novel compound, its full toxicological properties are unknown. Therefore, it must be handled as a potentially hazardous substance.[4] The risk assessment should consider the quantity of material being handled, the nature of the experimental procedures, and the potential for exposure. All containers must be clearly labeled with the compound name and a warning of its unknown hazards.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[5][6][7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes and airborne particles.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[5][6] Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | A fully buttoned laboratory coat | Shields skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of airborne particles or aerosols.[4] |
| Foot Protection | Closed-toe, liquid-resistant shoes | Protects feet from spills.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan will ensure the safe handling of this compound.
3.1. Preparation and Weighing:
-
Designate a specific area within a certified chemical fume hood for handling the compound.[4]
-
Before handling, ensure all required PPE is correctly worn.
-
To minimize the generation of dust, weigh the solid compound on a non-porous surface, such as weighing paper or a glass container.
-
Use tools (e.g., spatulas) dedicated to this compound to avoid cross-contamination.
3.2. Dissolving and Solution Preparation:
-
All solution preparation must be conducted within the chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent aerosolization.
3.3. Experimental Use:
-
Keep all containers with the compound sealed when not in immediate use.
-
Transport containers outside of the fume hood in sealed, secondary containment.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Dispose of any contaminated needles, syringes, or glassware in a designated sharps container.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste bag.
4.2. Disposal Procedure:
-
All waste must be disposed of in accordance with your institution's and local regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.[8][9][10][11][12]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
Emergency Procedures
5.1. Spills:
-
In a Fume Hood:
-
Contain the spill with absorbent pads.
-
Decontaminate the area with an appropriate solvent.
-
Collect all cleanup materials in a sealed hazardous waste bag.
-
-
Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's EHS department for cleanup assistance.
-
5.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. acs.org [acs.org]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. twu.edu [twu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. realsafety.org [realsafety.org]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
